molecular formula C20H32O2 B12767882 6,10,14,18-Eicosatetraenoic acid CAS No. 854251-31-3

6,10,14,18-Eicosatetraenoic acid

Cat. No.: B12767882
CAS No.: 854251-31-3
M. Wt: 304.5 g/mol
InChI Key: GBSVAUZPMIQVJE-OSWCZRQLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6,10,14,18-Eicosatetraenoic acid is a straight-chain, 20-carbon polyunsaturated fatty acid (PUFA) featuring four double bonds, a structure characteristic of the eicosatetraenoic acid family . This compound is provided strictly For Research Use Only; it is not intended for diagnostic, therapeutic, or personal use. Eicosatetraenoic acids (ETAs) are precursors to a diverse family of oxygenated signaling molecules known as eicosanoids, which are part of a complex lipid signaling system . These mediators are widely responsible for inducing and modulating inflammatory immune responses, with common signs including redness, pain, swelling, and heat . Researchers investigate various ETA isomers to understand their dual roles in both pro-inflammatory and anti-inflammatory processes . While specific biological data for the 6,10,14,18 isomer is limited in the current literature, other ETA isomers have been shown to inhibit the oxygenation of arachidonic acid by both the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, suggesting a potential mechanism for modulating inflammatory cascades . Furthermore, studies on related fatty acids indicate that metabolites derived from analogous structures can exhibit anti-inflammatory properties, such as inhibiting neutrophil chemotaxis . Research into polyunsaturated fatty acids like this compound is crucial for advancing our understanding of lipid metabolism, cell-cell communication, and the development of inflammatory and metabolic disorders . This compound serves as a valuable reference standard and tool for researchers in the fields of biochemistry, pharmacology, and inflammation biology.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

854251-31-3

Molecular Formula

C20H32O2

Molecular Weight

304.5 g/mol

IUPAC Name

(6E,10E,14E,18E)-icosa-6,10,14,18-tetraenoic acid

InChI

InChI=1S/C20H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20(21)22/h2-3,6-7,10-11,14-15H,4-5,8-9,12-13,16-19H2,1H3,(H,21,22)/b3-2+,7-6+,11-10+,15-14+

InChI Key

GBSVAUZPMIQVJE-OSWCZRQLSA-N

Isomeric SMILES

C/C=C/CC/C=C/CC/C=C/CC/C=C/CCCCC(=O)O

Canonical SMILES

CC=CCCC=CCCC=CCCC=CCCCCC(=O)O

Origin of Product

United States

Nomenclature and Isomerism of Eicosatetraenoic Acids

Systematic and Trivial Designations of Eicosatetraenoic Acids

The naming of eicosatetraenoic acids, like other fatty acids, follows specific conventions to denote their structure. These conventions are crucial for distinguishing between the various isomers.

Two primary nomenclature systems are used for PUFAs: the delta (Δ) system and the omega (ω or n) system. wikipedia.org

Delta (Δ) System: This system numbers the carbon atoms starting from the carboxyl (-COOH) group as carbon 1. wikipedia.orgqmul.ac.uk The positions of the double bonds are indicated by the Greek letter delta followed by a superscript number denoting the carbon atom where the double bond begins. wikipedia.org For example, a double bond between the 5th and 6th carbon is designated as Δ⁵. wikipedia.org

Omega (ω or n) System: This system numbers the carbon atoms from the methyl (-CH₃) end of the fatty acid, also known as the omega end. wikipedia.org The position of the first double bond from the methyl end determines the classification of the fatty acid. wikipedia.org For instance, an omega-3 fatty acid has its first double bond starting at the third carbon from the omega end. wikipedia.org

The shorthand notation for fatty acids provides information on the chain length, the number of double bonds, and their positions. For example, "20:4" indicates a fatty acid with 20 carbons and 4 double bonds. qmul.ac.uk

Arachidonic acid (AA) is a well-known omega-6 fatty acid. wikipedia.org Its systematic name is (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid. wikipedia.orgbldpharm.com The "Z" notation refers to the cis configuration of the double bonds, where the adjacent hydrogen atoms are on the same side of the double bond. ontosight.ai In the context of fatty acids, cis bonds create a kink in the hydrocarbon chain. youtube.com

Some chemistry sources may use the term 'arachidonic acid' to refer to any eicosatetraenoic acid. wikipedia.orgwikipedia.org However, in biological and nutritional sciences, it almost exclusively refers to the all-cis-5,8,11,14-eicosatetraenoic acid isomer. wikipedia.orgwikipedia.org

Another significant isomer is all-cis-8,11,14,17-eicosatetraenoic acid, which is an omega-3 fatty acid. wikipedia.orgnutriterraomega3.com It is also known as omega-3 eicosatetraenoic acid (ETA). iarc.fr This fatty acid has four cis double bonds located at the 8th, 11th, 14th, and 17th carbon positions. nih.gov It serves as an intermediate in the metabolic pathway between stearidonic acid and eicosapentaenoic acid (EPA). wikipedia.org

The isomer 6,10,14,18-Eicosatetraenoic acid is cataloged in lipid databases such as the LIPID MAPS Structure Database (LMSD) with the ID LMFA01030175. lipidmaps.org Historically, early structural studies of arachidonic acid by some researchers suggested a structure of this compound based on ozonolysis products. nih.govresearchgate.net However, this was later revised to the now-accepted 5,8,11,14-eicosatetraenoic acid structure. researchgate.net

Eicosatetraenoic acid (ETA) can exist as any straight-chain 20-carbon fatty acid with four double bonds. wikipedia.org There are a total of eight isomers of ETA. metabolon.com This isomeric diversity arises from the different possible locations of the four double bonds along the 20-carbon backbone, a phenomenon known as positional isomerism. scispace.com For example, the double bonds in arachidonic acid are at positions 5, 8, 11, and 14, while in omega-3 ETA they are at positions 8, 11, 14, and 17. nih.gov

Stereochemistry and Geometric Isomerism of Eicosatetraenoic Acids

Stereochemistry, which includes geometric isomerism, plays a critical role in the biological function of eicosatetraenoic acids. Geometric isomerism in PUFAs refers to the orientation of hydrogen atoms around the double bonds, leading to cis or trans isomers. scispace.com

In naturally occurring fatty acids, the double bonds are almost always in the cis configuration. youtube.com This cis geometry introduces a bend in the fatty acid chain. youtube.com The trans isomers, on the other hand, have a more linear structure. This difference in shape significantly affects how these molecules interact with enzymes and cell membranes.

The specific stereochemistry of the double bonds is denoted using the E/Z notation. The 'Z' (from the German zusammen, meaning "together") corresponds to the cis configuration, and 'E' (from the German entgegen, meaning "opposite") corresponds to the trans configuration. qmul.ac.uk For instance, the systematic name for arachidonic acid, (5Z,8Z,11Z,14Z)-Icosa-5,8,11,14-tetraenoic acid, explicitly defines the cis geometry of all four double bonds. wikipedia.org The enzymatic conversion of one isomer to another can lead to products with different stereochemistry and, consequently, different biological activities. sci-hub.se

Significance of Cis-Double Bonds in Biological Systems

The configuration of the double bonds, being either cis or trans, profoundly influences the shape and function of the fatty acid. In naturally occurring PUFAs, the double bonds are typically in the cis configuration. wikipedia.org This arrangement introduces a bend or "kink" in the hydrocarbon chain. libretexts.orgkhanacademy.org This kink prevents the fatty acid molecules from packing tightly together, which is crucial for maintaining the fluidity of cell membranes at physiological temperatures. nih.govjci.orgnih.gov The fluidity of the cell membrane is essential for various cellular processes, including the function of membrane-bound enzymes and signaling pathways. wikipedia.orgoregonstate.edu In contrast, trans double bonds result in a more linear chain, similar to saturated fatty acids, which can lead to tighter packing and reduced membrane fluidity. wikipedia.org

Influence of Stereochemistry on Biological Activity

The precise three-dimensional arrangement of atoms, or stereochemistry, is a critical determinant of the biological activity of eicosatetraenoic acids and their derivatives. nih.govresearchgate.net Even subtle differences in the spatial orientation of functional groups can dramatically alter how these molecules interact with enzymes and receptors. For instance, the various isomers of eicosatetraenoic acid can be metabolized by enzymes like cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 into a wide array of bioactive eicosanoids, such as prostaglandins (B1171923), leukotrienes, and thromboxanes. researchgate.netatamanchemicals.commdpi.com The specific stereochemistry of the initial fatty acid determines which metabolic pathway is favored and, consequently, the nature of the resulting signaling molecules. Research on isomers of arachidonic acid has shown that changes in the double bond configuration, such as from cis to trans, can lead to compounds with distinct biological effects, including the induction of apoptosis in cancer cells. nih.gov

Classification within Polyunsaturated Fatty Acid Families

Eicosatetraenoic acids are classified into different omega (ω) families based on the position of the first double bond counting from the methyl end of the fatty acid chain. wikipedia.orguio.no This classification is vital as it indicates the metabolic pathway the fatty acid will enter and its ultimate biological role.

Omega-3 Eicosatetraenoic Acids (e.g., all-cis-8,11,14,17-ETA)

Omega-3 eicosatetraenoic acids have their first double bond located at the third carbon atom from the methyl end. oregonstate.edumatvaretabellen.no A prominent example is all-cis-8,11,14,17-eicosatetraenoic acid. atamanchemicals.comnih.gov This fatty acid is an intermediate in the metabolic pathway that converts stearidonic acid (SDA) into eicosapentaenoic acid (EPA), another important omega-3 fatty acid. wikipedia.org Omega-3 fatty acids are known for their role in producing anti-inflammatory eicosanoids. nih.gov

Omega-6 Eicosatetraenoic Acids (e.g., Arachidonic Acid)

Omega-6 eicosatetraenoic acids feature their first double bond at the sixth carbon from the methyl end. okstate.eduoregonstate.edu The most well-known member of this family is arachidonic acid (all-cis-5,8,11,14-eicosatetraenoic acid). wikipedia.orgatamanchemicals.com Arachidonic acid is a key component of cell membranes and is a precursor to a wide range of potent, often pro-inflammatory, signaling molecules. nih.govwikipedia.org It is synthesized from dihomo-gamma-linolenic acid (DGLA) and is abundant in the brain, muscles, and liver. wikipedia.orgwikipedia.org

Biosynthesis and Metabolic Pathways of Eicosatetraenoic Acids

Precursors and Elongation-Desaturation Pathways

The production of 20-carbon eicosatetraenoic acids from 18-carbon essential fatty acids is a multi-step process occurring primarily in the endoplasmic reticulum. metwarebio.comnih.gov This process is governed by a shared set of enzymes, leading to distinct omega-3 and omega-6 products.

Arachidonic acid (AA), an omega-6 PUFA (20:4n-6), is synthesized from the essential fatty acid linoleic acid (LA, 18:2n-6). mdpi.comlibretexts.org The primary and most favored metabolic route involves the following steps:

Desaturation: Linoleic acid is first desaturated by the enzyme delta-6-desaturase (D6D), encoded by the FADS2 gene, to form gamma-linolenic acid (GLA, 18:3n-6). metwarebio.commdpi.comscispace.com This is considered a rate-limiting step in the pathway. researchgate.net

Elongation: GLA is then elongated by an elongase enzyme, specifically elongase 5 (ELOVL5), which adds two carbon atoms to the chain, yielding dihomo-gamma-linolenic acid (DGLA, 20:3n-6). metwarebio.commdpi.com

Final Desaturation: DGLA is subsequently desaturated by delta-5-desaturase (D5D), encoded by the FADS1 gene, to produce arachidonic acid (AA, 20:4n-6). metwarebio.commdpi.com

An alternative, less prominent pathway also exists where linoleic acid is first elongated to eicosadienoic acid (20:2n-6) and then desaturated by FADS2 (acting as a Δ8-desaturase) to form DGLA. mdpi.com Studies in rat liver microsomes indicate the pathway via GLA is significantly more active. bohrium.com

The biosynthesis of omega-3 eicosatetraenoic acid (ETA, 20:4n-3) follows a parallel pathway starting from the essential omega-3 fatty acid, alpha-linolenic acid (ALA, 18:3n-3). researchgate.net This pathway utilizes the same set of enzymes as the omega-6 pathway:

Desaturation: ALA is converted by delta-6 desaturase (FADS2) to stearidonic acid (SDA, 18:4n-3). ontosight.aiwikipedia.org

Elongation: SDA is then elongated by an elongase (such as ELOVL5) to form omega-3 eicosatetraenoic acid (ETA, 20:4n-3). ontosight.aifrontiersin.org

Further Desaturation: ETA serves as an intermediate and can be further desaturated by delta-5 desaturase (FADS1) to produce the well-known omega-3 fatty acid, eicosapentaenoic acid (EPA, 20:5n-3). ontosight.ainih.govnih.gov

The fatty acid desaturase (FADS) genes, particularly FADS1 and FADS2, encode the rate-limiting desaturase enzymes in PUFA biosynthesis. nih.govfrontiersin.org

FADS2 (Delta-6 Desaturase, D6D): This enzyme initiates the biosynthetic pathways for both omega-3 and omega-6 PUFAs by introducing a double bond at the sixth carbon from the carboxyl end of linoleic and alpha-linolenic acids. mdpi.commdpi.com FADS2 is therefore crucial for producing GLA and SDA, the initial metabolites in their respective pathways. nih.gov FADS2 can also exhibit delta-8 desaturase activity in the alternative pathway for arachidonic acid synthesis. mdpi.commdpi.com

FADS1 (Delta-5 Desaturase, D5D): This enzyme acts later in the pathway, introducing a double bond at the fifth carbon. mdpi.com It catalyzes the conversion of DGLA to arachidonic acid (AA) in the omega-6 pathway and the conversion of ETA to eicosapentaenoic acid (EPA) in the omega-3 pathway. frontiersin.orgnih.gov Genetic variants in both FADS1 and FADS2 have a significant impact on the levels of circulating PUFAs, with the strongest association found for arachidonic acid. nih.gov

Fatty acid elongases (ELOVL) are a family of enzymes responsible for catalyzing the addition of two-carbon units to growing fatty acid chains. springermedizin.dediva-portal.org Within this family, ELOVL2 and ELOVL5 are particularly important for the synthesis of polyunsaturated fatty acids. diva-portal.orgnih.gov

ELOVL5: This elongase is primarily involved in the elongation of C18 and C20 PUFAs. mdpi.com It catalyzes the conversion of gamma-linolenic acid (GLA) to dihomo-gamma-linolenic acid (DGLA) in the omega-6 pathway and stearidonic acid (SDA) to eicosatetraenoic acid (ETA) in the omega-3 pathway. mdpi.comontosight.aifrontiersin.org

ELOVL2: This enzyme also plays a key role in elongating PUFAs. springermedizin.denih.gov While both ELOVL2 and ELOVL5 can elongate C20 PUFAs, ELOVL2 is considered essential for the final steps of docosahexaenoic acid (DHA) synthesis from EPA. biorxiv.org Genetic variations in both ELOVL2 and ELOVL5 can influence the levels of PUFAs in tissues and human milk. nih.gov

Since both the omega-3 and omega-6 PUFA biosynthetic pathways utilize the same desaturase (FADS1 and FADS2) and elongase enzymes, they are in direct competition with each other. ocl-journal.orggoldenvalleyflax.comnih.gov The efficiency of conversion of one family of fatty acids is directly influenced by the abundance of the other. nih.gov

The desaturase enzymes, FADS1 and FADS2, generally show a higher affinity for omega-3 substrates (like ALA) compared to omega-6 substrates (like LA). ocl-journal.orgnih.gov However, Western diets are often characterized by a high intake of linoleic acid, which can lead to an overproduction of omega-6 fatty acids and interfere with the metabolism and synthesis of beneficial omega-3 PUFAs like EPA and DHA. scispace.comnih.gov This imbalance in the dietary omega-6 to omega-3 ratio can significantly alter the types of eicosanoids produced, thereby influencing various physiological processes. oup.com

Enzymology of Eicosatetraenoic Acid Biosynthesis

The biosynthesis of eicosatetraenoic acids is a coordinated process involving several key enzymes that catalyze specific reactions of desaturation and elongation. These enzymes are primarily located in the endoplasmic reticulum. metwarebio.com The primary precursor fatty acids for these pathways are dihomo-γ-linolenic acid (DGLA) and eicosatetraenoic acid (ETA), which are then converted to arachidonic acid (AA) and eicosapentaenoic acid (EPA), respectively. frontiersin.orgnih.gov The key enzymes, their substrates, and the resulting products are central to understanding the regulation of PUFA levels in the body. skinident.world

Table 1: Key Enzymes in the Biosynthesis of Eicosatetraenoic Acids and Related PUFAs This table is interactive. You can sort and filter the data.

EnzymeGeneType of ReactionSubstrate(s)Product(s)Pathway
Delta-6 Desaturase FADS2DesaturationLinoleic Acid (LA)Gamma-Linolenic Acid (GLA)Omega-6
Alpha-Linolenic Acid (ALA)Stearidonic Acid (SDA)Omega-3
Elongase 5 ELOVL5ElongationGamma-Linolenic Acid (GLA)Dihomo-gamma-linolenic Acid (DGLA)Omega-6
Stearidonic Acid (SDA)Eicosatetraenoic Acid (ETA)Omega-3
Delta-5 Desaturase FADS1DesaturationDihomo-gamma-linolenic Acid (DGLA)Arachidonic Acid (AA)Omega-6
Eicosatetraenoic Acid (ETA)Eicosapentaenoic Acid (EPA)Omega-3
Elongase 2 ELOVL2ElongationEicosapentaenoic Acid (EPA)Docosapentaenoic Acid (DPA)Omega-3

Once synthesized, arachidonic acid is a substrate for several major enzymatic pathways, including cyclooxygenases (COX), lipoxygenases (LOX), and cytochrome P450 (CYP) epoxygenases, which produce a wide range of biologically active signaling molecules known as eicosanoids, such as prostaglandins (B1171923), thromboxanes, and leukotrienes. skinident.worldresearchgate.netwikipedia.org

Compound Reference Table

Characterization of Desaturase Enzymes

Fatty acid desaturases are enzymes that introduce double bonds at specific positions in the acyl chains of fatty acids. google.com These enzymes are critical for converting saturated fatty acids into unsaturated and polyunsaturated fatty acids. google.com Desaturases are classified based on the position at which they introduce the double bond, for example, Δ5, Δ6, and Δ17 desaturases. google.comgoogleapis.com

The synthesis of common eicosatetraenoic acids like arachidonic acid (ω-6) and eicosapentaenoic acid (an ω-3 eicosatetraenoic acid precursor) involves the action of Δ5 and Δ6 desaturases on C18 and C20 fatty acid precursors. For instance, a Δ17 desaturase is responsible for converting dihomo-gamma-linolenic acid (DGLA, 20:3, ω-6) into eicosatetraenoic acid (ETA, 20:4, ω-3). googleapis.com

Characterization of Elongase Enzymes

Fatty acid elongases are enzymes that extend the carbon chain of a fatty acid, typically by adding two-carbon units. researchgate.net This elongation process is essential for converting C18 fatty acids into longer-chain PUFAs like the C20 eicosatetraenoic acids. researchgate.net Elongases also exhibit specificity for their substrates. For example, some elongases are specific for C18 PUFAs, while others act on C20 and C22 PUFAs. researchgate.net The interplay between desaturases and elongases determines the final structure of the synthesized polyunsaturated fatty acid.

Co-factors and Regulatory Mechanisms of Biosynthetic Enzymes

The activity of desaturase and elongase enzymes is dependent on specific co-factors. Desaturases, for instance, are typically membrane-bound enzymes that require an electron transport chain involving cytochrome b5 and NADH-cytochrome b5 reductase to function.

The regulation of PUFA biosynthesis is complex and occurs at multiple levels, including transcriptional control of the genes encoding desaturases and elongases. The expression of these genes can be influenced by dietary factors, hormonal signals, and developmental cues.

Cellular and Organelle-Specific Biosynthesis

The synthesis of polyunsaturated fatty acids is compartmentalized within the cell, with different stages of the pathway occurring in specific organelles.

Endoplasmic Reticulum and Mitochondrial Contributions to PUFA Synthesis

The endoplasmic reticulum (ER) is the primary site for the desaturation and elongation of fatty acids in most eukaryotes. researchgate.net The enzymes responsible for these reactions are embedded in the ER membrane. While the bulk of PUFA synthesis occurs in the ER, mitochondria also play a role in fatty acid metabolism, primarily through beta-oxidation, which can shorten fatty acid chains. There is also evidence of interplay between the ER and mitochondria in lipid metabolism, though the direct synthesis of eicosatetraenoic acids is predominantly an ER-based process.

Cellular Models for Investigating Eicosatetraenoic Acid Production

Various cellular models are employed to study the production of eicosatetraenoic acids. These include yeast (such as Saccharomyces cerevisiae) and oleaginous fungi (like Mucor circinelloides). googleapis.com These microorganisms can be genetically engineered to express desaturase and elongase genes from other organisms, allowing researchers to investigate the function of these enzymes and to produce specific PUFAs. googleapis.com For example, Mucor circinelloides has been engineered to produce eicosatetraenoic acid (ETA, 20:4, ω-3) by introducing a Δ17 desaturase gene. googleapis.com

Genetic Engineering Approaches for Eicosatetraenoic Acid Production

Genetic engineering has become a powerful tool for producing valuable polyunsaturated fatty acids in microorganisms and plants. This approach typically involves the heterologous expression of key desaturase and elongase genes to create novel biosynthetic pathways or to enhance the production of existing PUFAs. googleapis.com

Given that there is no known natural biosynthetic pathway for 6,10,14,18-eicosatetraenoic acid, there are no specific genetic engineering strategies targeted at its production. The focus of genetic engineering in the field of PUFA synthesis remains on the production of well-characterized, biologically active isomers such as arachidonic acid and eicosapentaenoic acid.

Manipulation of Fungal Strains for Enhanced Production (e.g., Mucor circinelloides, Mortierella alpina)

The production of specific polyunsaturated fatty acids (PUFAs), such as eicosatetraenoic acid (ETA), can be significantly enhanced through the genetic manipulation of oleaginous fungi. These microorganisms are natural lipid accumulators, making them ideal candidates for bio-factories. Key species in this field include Mucor circinelloides and Mortierella alpina.

Mucor circinelloides , a filamentous fungus, is well-regarded for its industrial-scale production of γ-linolenic acid (GLA). doaj.orgmdpi.com However, it naturally lacks the necessary enzymes to synthesize C20 PUFAs like ETA. doaj.orgmdpi.com To overcome this limitation, researchers have focused on genetic engineering strategies. A crucial step is the overexpression of the delta-6 elongase (D6E) gene, which enables the fungus to produce dihomo-gamma-linolenic acid (DGLA), the direct precursor to ETA. doaj.orgresearchgate.net This modification sets the stage for the introduction of further enzymatic activities to complete the ETA biosynthesis pathway. doaj.orgmdpi.com

In a landmark study, genetically engineered M. circinelloides strains were developed to produce ETA. doaj.org This was achieved by introducing delta-17 desaturase genes from other organisms. The resulting recombinant strains not only gained the ability to synthesize ETA but also exhibited enhanced growth and lipid accumulation. For instance, strains overexpressing delta-17 desaturase showed a notable increase in biomass and total lipid content compared to the control strain. doaj.orgresearchgate.net

Mortierella alpina is another oleaginous fungus extensively used for the commercial production of arachidonic acid (AA). nih.govasm.org Its robust lipid metabolism and the availability of genetic manipulation tools make it a promising chassis for producing other valuable PUFAs. nih.govasm.org Researchers have successfully engineered M. alpina to produce eicosapentaenoic acid (EPA) by overexpressing ω-3 desaturase genes, which convert AA to EPA. asm.orgfrontiersin.org This demonstrates the fungus's capacity to accommodate new biosynthetic pathways and highlights its potential for ETA production through similar genetic engineering approaches. The Agrobacterium tumefaciens-mediated transformation (ATMT) system has proven effective for introducing new genes into M. alpina, paving the way for further metabolic engineering efforts. asm.orgasm.org

The table below summarizes the impact of genetic manipulation on the biomass and lipid content of Mucor circinelloides.

StrainGenetic ModificationBiomass (g/L)Percentage Increase in Biomass (%)Lipid Content (% of dry weight)
Mc-2076 (Control)-18.53-23.38
Mc-PaD17Overexpression of PaD1725.9839.9828.88
Mc-PpD17Overexpression of PpD1723.3425.7530.95

Data sourced from a study on ETA production in M. circinelloides. doaj.orgresearchgate.net

Heterologous Overexpression of Desaturase Genes

A cornerstone of producing novel PUFAs in host organisms is the heterologous overexpression of desaturase genes. Desaturases are enzymes that introduce double bonds into fatty acid chains, and their specificity determines the final product. For the synthesis of ETA (an ω-3 fatty acid) from DGLA (an ω-6 fatty acid), a delta-17 desaturase (also known as an ω-3 desaturase) is required. mdpi.com

In the context of creating an ETA-producing M. circinelloides, scientists have successfully introduced and overexpressed delta-17 desaturase genes from the oomycetes Phytophthora parasitica (PpD17) and Pythium aphanidermatum (PaD17). doaj.orgmdpi.com These enzymes catalyze the conversion of DGLA to ETA. doaj.org The introduction of these foreign genes into M. circinelloides that was already engineered to produce DGLA resulted in the successful synthesis and accumulation of ETA. doaj.orgresearchgate.net

The overexpression of these desaturase genes had a cascading effect on the fungus's metabolism. Real-time quantitative PCR (RT-qPCR) analysis revealed that the expression of key native genes involved in lipid biosynthesis, such as cme2 (cytosolic malic enzyme), fas2 (fatty acid synthase), and D6E (delta-6 elongase), was also promoted. doaj.orgmdpi.com This suggests a coordinated upregulation of the entire lipid production machinery in response to the new metabolic pathway.

The effectiveness of this strategy is demonstrated by the significant yield of ETA achieved in the recombinant fungal strains. The strain overexpressing the PpD17 gene, for instance, was able to produce ETA up to 1.95% of its total fatty acids, with a yield reaching 114.69 mg/L after 96 hours of fermentation. doaj.orgresearchgate.net

The following table presents the fatty acid composition of the engineered M. circinelloides strains, highlighting the production of ETA.

Fatty AcidMc-2076 (Control) (%)Mc-PaD17 (%)Mc-PpD17 (%)
Dihomo-gamma-linolenic acid (DGLA)1.891.451.36
Eicosatetraenoic acid (ETA) 0.00 1.23 1.95

Data reflects the percentage of total fatty acids. doaj.org

This research provides a clear proof-of-concept for the construction of microbial cell factories for the sustainable production of specific, high-value PUFAs like ETA through the targeted heterologous overexpression of desaturase genes. doaj.orgresearchgate.net

Metabolism and Bioactive Derivatives of Eicosatetraenoic Acids

Eicosanoid Biosynthesis Pathways (Primarily from Arachidonic Acid)

The biosynthesis of eicosanoids is initiated by the release of arachidonic acid from the cell membrane's phospholipids (B1166683), a reaction catalyzed by phospholipase A2. nih.govnih.gov Once liberated, arachidonic acid becomes the substrate for two major enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostanoids (prostaglandins and thromboxanes), and the lipoxygenase (LOX) pathway, which generates leukotrienes and hydroxyeicosatetraenoic acids (HETEs). nih.govresearchgate.netpoliklinika-harni.hr

Cyclooxygenase (COX) Pathway and Prostaglandin (B15479496)/Thromboxane (B8750289) Formation

The cyclooxygenase (COX) pathway is responsible for the synthesis of prostanoids, a class of lipid mediators that includes prostaglandins (B1171923) and thromboxanes. poliklinika-harni.hrwikipedia.org This pathway begins with the conversion of arachidonic acid into the unstable intermediate prostaglandin G2 (PGG2), which is then rapidly reduced to prostaglandin H2 (PGH2). wikipedia.orgwikipedia.org PGH2 serves as the common precursor for the synthesis of various prostaglandins and thromboxanes. bibliotekanauki.plnih.gov

There are two main isoforms of the cyclooxygenase enzyme, COX-1 and COX-2, also known as prostaglandin-endoperoxide synthase 1 (PTGS1) and 2 (PTGS2) respectively. wikipedia.orgnih.gov While both isoenzymes catalyze the same fundamental reaction, they exhibit distinct expression patterns and physiological roles. nih.gov

COX-1 is considered a constitutive enzyme, meaning it is typically present in most tissues under normal physiological conditions. ccjm.org It is involved in maintaining homeostasis, such as protecting the gastrointestinal mucosa and regulating platelet aggregation. nih.gov

COX-2 is an inducible enzyme, and its expression is significantly upregulated at sites of inflammation by stimuli like cytokines and growth factors. nih.gov Prostaglandins produced via COX-2 are primarily involved in mediating pain and inflammation. nih.gov

Although they share about 65% amino acid sequence homology and have nearly identical catalytic sites, a key structural difference lies in their active sites. wikipedia.org The substitution of isoleucine in COX-1 with a smaller valine residue in COX-2 creates a hydrophobic side-pocket in the latter, which allows for the development of selective COX-2 inhibitor drugs. wikipedia.org

FeatureCOX-1COX-2
Alternate Names Prostaglandin-endoperoxide synthase 1 (PTGS1)Prostaglandin-endoperoxide synthase 2 (PTGS2)
Expression Constitutive (present in most tissues)Inducible (upregulated during inflammation)
Primary Function Homeostasis (e.g., GI protection, platelet function)Inflammation, pain
Key Active Site Residue IsoleucineValine

The conversion of arachidonic acid to PGH2 is a two-step process catalyzed by the bifunctional enzyme prostaglandin endoperoxide H synthase (PGHS). ahajournals.orgnih.gov

Cyclooxygenase Activity: The enzyme first incorporates two molecules of oxygen into arachidonic acid to form the unstable intermediate, prostaglandin G2 (PGG2). wikipedia.orgahajournals.org This reaction involves the abstraction of a hydrogen atom from carbon 13 of arachidonic acid. poliklinika-harni.hr

Peroxidase Activity: The same enzyme then catalyzes the reduction of the hydroperoxy group at carbon 15 of PGG2 to a hydroxyl group, yielding prostaglandin H2 (PGH2). ahajournals.orgnih.gov

The cyclooxygenase active site is a hydrophobic channel within the enzyme. nih.gov

PGH2 is a pivotal intermediate that is further metabolized by various cell-specific isomerases and synthases to produce a range of biologically active prostanoids. bibliotekanauki.plnih.gov These downstream enzymes determine the specific type of prostaglandin or thromboxane produced by a particular cell type.

Prostaglandin D Synthase (PGDS): Converts PGH2 to PGD2. wikipedia.org

Prostaglandin E Synthase (PGES): Converts PGH2 to PGE2. bibliotekanauki.pl

Prostaglandin F Synthase (PGFS): Can catalyze the formation of PGF2α from PGH2. wikipedia.org

Prostacyclin Synthase (PGIS): Converts PGH2 to prostacyclin (PGI2). bibliotekanauki.plwikipedia.org

Thromboxane Synthase (TXAS): Converts PGH2 to thromboxane A2 (TXA2). bibliotekanauki.plwikipedia.org

These prostaglandins and thromboxanes have diverse and sometimes opposing effects. For instance, PGI2 is a vasodilator and inhibits platelet aggregation, while TXA2 is a vasoconstrictor and promotes platelet aggregation. wikipedia.org

PrecursorEnzymeProduct
Arachidonic AcidCyclooxygenase (COX)Prostaglandin G2 (PGG2)
Prostaglandin G2 (PGG2)Peroxidase (part of COX)Prostaglandin H2 (PGH2)
Prostaglandin H2 (PGH2)Prostaglandin D SynthaseProstaglandin D2 (PGD2)
Prostaglandin H2 (PGH2)Prostaglandin E SynthaseProstaglandin E2 (PGE2)
Prostaglandin H2 (PGH2)Prostaglandin F SynthaseProstaglandin F2α (PGF2α)
Prostaglandin H2 (PGH2)Prostacyclin SynthaseProstacyclin (PGI2)
Prostaglandin H2 (PGH2)Thromboxane SynthaseThromboxane A2 (TXA2)

Lipoxygenase (LOX) Pathway and Leukotriene/Hydroxyeicosatetraenoic Acid (HETE) Formation

The lipoxygenase (LOX) pathway represents the second major route for arachidonic acid metabolism, leading to the production of leukotrienes and hydroxyeicosatetraenoic acids (HETEs). creative-proteomics.comnih.govresearchgate.net These eicosanoids are key mediators of inflammation and allergic reactions. creative-proteomics.com Different lipoxygenase enzymes can act on arachidonic acid, inserting molecular oxygen at various positions to create a range of hydroperoxyeicosatetraenoic acids (HPETEs), which are then further metabolized. researchgate.net

The 5-lipoxygenase (5-LOX) pathway is of particular importance as it initiates the synthesis of leukotrienes, potent inflammatory mediators. nih.govnih.gov The expression of 5-LOX is largely restricted to certain white blood cells, including neutrophils, monocytes, and mast cells. umich.edu

The synthesis of leukotrienes proceeds through the following key steps:

Formation of 5-HPETE: In the presence of the 5-lipoxygenase-activating protein (FLAP), 5-LOX converts arachidonic acid into 5-hydroperoxyeicosatetraenoic acid (5-HPETE). frontiersin.orgatsjournals.org

Formation of Leukotriene A4 (LTA4): 5-LOX then catalyzes the dehydration of 5-HPETE to form the unstable epoxide intermediate, leukotriene A4 (LTA4). nih.govgpnotebook.com

Formation of Leukotriene B4 (LTB4): In cells such as neutrophils, LTA4 is hydrolyzed by the enzyme LTA4 hydrolase to produce leukotriene B4 (LTB4). nih.govgpnotebook.com

Formation of Cysteinyl Leukotrienes: In other cells, LTA4 is conjugated with glutathione (B108866) by LTC4 synthase to form leukotriene C4 (LTC4). frontiersin.orggpnotebook.com LTC4 can then be sequentially converted to leukotriene D4 (LTD4) and leukotriene E4 (LTE4) by the removal of amino acid residues. gpnotebook.com LTC4, LTD4, and LTE4 are collectively known as the cysteinyl leukotrienes. frontiersin.org

PrecursorEnzymeProduct
Arachidonic Acid5-Lipoxygenase (5-LOX)5-Hydroperoxyeicosatetraenoic acid (5-HPETE)
5-HPETE5-Lipoxygenase (5-LOX)Leukotriene A4 (LTA4)
Leukotriene A4 (LTA4)LTA4 HydrolaseLeukotriene B4 (LTB4)
Leukotriene A4 (LTA4)LTC4 SynthaseLeukotriene C4 (LTC4)
Leukotriene C4 (LTC4)γ-GlutamyltransferaseLeukotriene D4 (LTD4)
Leukotriene D4 (LTD4)DipeptidaseLeukotriene E4 (LTE4)
Formation of 5S-Hydroperoxyeicosatetraenoic Acid (5S-HpETE)

The biosynthesis of leukotrienes begins with the conversion of arachidonic acid into 5(S)-hydroperoxy-6,8,11,14-(E,Z,Z,Z)-eicosatetraenoic acid, also known as 5S-HpETE. This reaction is catalyzed by 5-lipoxygenases (5-LOX). 5-LOX is predominantly expressed in leukocytes, such as monocytes and macrophages. The 5-LOX pathway has been identified as a significant mediator in the pathology of atherosclerosis.

5S-HpETE is an intermediate in the metabolism of arachidonic acid by the ALOX5 enzyme in humans. wikipedia.org It can be further metabolized into several bioactive lipids, including leukotriene A4, which leads to the formation of the leukocyte chemotactic factor leukotriene B4 and the bronchoconstrictors leukotriene C4, D4, and E4. wikipedia.org Additionally, 5S-HpETE can be converted to the leukocyte chemotactic factors 5-hydroxyeicosatetraenoic acid (5-HETE) and 5-oxo-eicosatetraenoic acid (5-oxo-ETE). wikipedia.org It is also a precursor for the specialized pro-resolving mediators of inflammation, lipoxin A4 and lipoxin B4. wikipedia.org

Conversion of 5S-HpETE to 5S-Hydroxyeicosatetraenoic Acid (5S-HETE)

5S-Hydroperoxyeicosatetraenoic acid (5S-HpETE) is readily converted to 5S-hydroxyeicosatetraenoic acid (5S-HETE) through the action of ubiquitous cellular peroxidases. wikipedia.org Specifically, the enzyme glutathione peroxidase is responsible for this reduction. This conversion is a critical step in the 5-lipoxygenase pathway of arachidonic acid metabolism. nih.gov

The process begins with the oxygenation of arachidonic acid by 5-lipoxygenase (5-LOX) to form 5S-HpETE. wikipedia.orgnih.gov This intermediate can then be rapidly reduced to 5S-HETE. wikipedia.org This conversion is illustrated by the following reaction:

Arachidonic acid + O₂ → 5(S)-HpETE → 5(S)-HETE wikipedia.org

Formation of 5-Oxo-eicosatetraenoic Acid (5-oxo-ETE) from 5-HETE/5-HpETE)

5-Oxo-eicosatetraenoic acid (5-oxo-ETE) is a potent bioactive lipid derived from arachidonic acid. Its formation can occur through several pathways involving its precursors, 5S-hydroxyeicosatetraenoic acid (5S-HETE) and 5S-hydroperoxyeicosatetraenoic acid (5S-HpETE).

The primary and most well-characterized pathway for 5-oxo-ETE synthesis is the oxidation of 5S-HETE. This reaction is catalyzed by the microsomal, NADP⁺-dependent enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH). karger.comresearchgate.net 5-HEDH is highly selective for 5S-HETE and is found in various cell types, including inflammatory cells, epithelial cells, and endothelial cells. karger.com The synthesis of 5-oxo-ETE via this pathway is significantly increased under conditions of oxidative stress, such as the respiratory burst in phagocytic cells, which elevates the intracellular levels of NADP⁺. karger.com

Alternative pathways for 5-oxo-ETE formation from 5S-HpETE have also been identified:

Cytochrome P450 Enzymes: Certain cytochrome P450 (CYP) enzymes, including CYP1A1, CYP1A2, CYP1B1, and CYP2S1, can directly convert 5S-HpETE to 5-oxo-ETE. wikipedia.org

Macrophage-Specific Pathway: In murine macrophages, 5-oxo-ETE is synthesized directly from 5-HpETE, not 5-HETE. nih.gov This conversion is mediated by a cytosolic protein with an approximate molecular weight of 50,000-60,000 Daltons. nih.gov This pathway can efficiently utilize racemic 5-HpETE, which can be formed through non-enzymatic free radical oxidation of arachidonic acid. nih.gov

Non-enzymatic Conversion: 5-oxo-ETE can also be formed non-enzymatically from 5-HETE through the action of heme or other dehydrating agents. wikipedia.org

Transcellular Biosynthesis: A notable mechanism for 5-oxo-ETE production is transcellular biosynthesis. In this process, one cell type, which expresses 5-lipoxygenase but has low 5-HEDH activity, produces and releases 5S-HETE. wikipedia.org This 5S-HETE can then be taken up by a nearby cell that possesses 5-HEDH activity and converted to 5-oxo-ETE. wikipedia.org This has been demonstrated in vitro with neutrophils acting as the 5S-HETE producers and various cancer cells, platelets, and dendritic cells as the oxidizing cells. wikipedia.org

12-Lipoxygenase (12-LOX) Pathway and Hepoxilin Formation

The 12-lipoxygenase (12-LOX) pathway is a significant route for the metabolism of arachidonic acid, leading to the formation of various bioactive eicosanoids, including hepoxilins. ontosight.ai The initial and rate-limiting step in this pathway is the enzymatic conversion of arachidonic acid to 12-hydroperoxyeicosatetraenoic acid (12-HPETE) by the enzyme 12-lipoxygenase. ontosight.aisci-hub.se

From 12-HPETE, the pathway can proceed in several directions:

Formation of 12-HETE: 12-HPETE can be reduced to its corresponding stable hydroxyl derivative, 12-hydroxyeicosatetraenoic acid (12-HETE), by the action of glutathione peroxidase. ontosight.aisci-hub.se

Formation of Hepoxilins: 12-HPETE can undergo an intramolecular rearrangement to form hepoxilins. sci-hub.se This can occur non-enzymatically, leading to the formation of hepoxilins A3 and B3. ontosight.ai However, there is also evidence for enzymatic formation of hepoxilins. sci-hub.senih.gov Hepoxilins are characterized by an epoxide group and a hydroxyl group. nih.gov

Formation of Trioxilins: The enzymatic conversion of 12-HPETE can also lead to the formation of trioxilins, which are trihydroxy derivatives of arachidonic acid. ontosight.ai

The 12-LOX pathway and the subsequent formation of hepoxilins are crucial in various physiological and pathological processes, including inflammation and cell signaling. ontosight.ai

15-Lipoxygenase (15-LOX) Pathway and Lipoxin/Eoxin Formation

The 15-lipoxygenase (15-LOX) pathway plays a crucial role in the metabolism of arachidonic acid, leading to the formation of a variety of bioactive lipids, including lipoxins and eoxins. nih.govpnas.org The primary enzyme in this pathway, 15-lipoxygenase-1 (15-LOX-1), catalyzes the insertion of molecular oxygen into arachidonic acid to produce 15(S)-hydroperoxyeicosatetraenoic acid (15(S)-HpETE). mdpi.com This intermediate is then rapidly reduced to the more stable 15(S)-hydroxyeicosatetraenoic acid (15(S)-HETE). mdpi.com

Lipoxin Formation: Lipoxins are anti-inflammatory lipid mediators that are formed through the interaction of different lipoxygenase pathways. nih.gov The formation of lipoxins often involves the sequential action of 5-LOX and 15-LOX or 12-LOX. For instance, in human alveolar macrophages, the presence of 15-LOX activity allows for the production of lipoxin A4 (LXA4) and lipoxin B4 (LXB4). nih.gov The formation of these lipoxins can be enhanced by the presence of leukotriene A4 (LTA4), a product of the 5-LOX pathway. nih.gov

Eoxin Formation: Eoxins are a class of pro-inflammatory eicosanoids that are also generated via the 15-LOX-1 pathway, particularly in human eosinophils and mast cells. pnas.org The formation of eoxins involves the conversion of 15(S)-HpETE to an unstable epoxide intermediate, 14,15-leukotriene A4 (14,15-LTA4). pnas.org This epoxide can then be conjugated with glutathione to form eoxin C4 (EXC4), which can be further metabolized to eoxin D4 (EXD4) and eoxin E4 (EXE4). researchgate.net

The 15-LOX pathway and its products, lipoxins and eoxins, represent a complex regulatory system in inflammation, with lipoxins generally exerting anti-inflammatory effects and eoxins promoting inflammation.

Formation of Other HETEs (e.g., 11(R)-HETE, 15(S)-HETE)

Beyond the primary products of the 5-, 12-, and 15-lipoxygenase pathways, other hydroxyeicosatetraenoic acids (HETEs) are formed through various enzymatic routes.

11(R)-HETE: The formation of 11(R)-HETE is primarily attributed to the activity of cyclooxygenase (COX) enzymes, specifically COX-1 and COX-2. nih.gov These enzymes, while mainly producing prostaglandins, also generate small quantities of 11- and 15-HpETEs, which are subsequently reduced to their corresponding HETEs. nih.gov The 11-HETE produced by both COX-1 and COX-2 is exclusively in the R-configuration. nih.gov In certain cell types, such as rat intestinal epithelial cells expressing COX-2, 11(R)-HETE can be a significant eicosanoid product. acs.org

15(S)-HETE: The synthesis of 15(S)-HETE is predominantly carried out by 15-lipoxygenase-1 (15-LO-1). nih.gov This enzyme converts arachidonic acid to 15S-HpETE, which is the precursor to 15S-HETE. nih.gov In humans, 15-LO-1 is highly expressed in cells like eosinophils and epithelial cells, where 15S-HpETE is the main product. nih.gov Additionally, COX enzymes can also produce a racemic mixture of 15-HETEs, with the majority being the 15(S) stereoisomer. wikipedia.org

It is noteworthy that other HETE isomers can also be formed. For instance, aspirin-treated COX-2 almost exclusively produces 15(R)-HETE. wikipedia.org Furthermore, cytochrome P450 enzymes can generate a range of HETEs, including 9-HETE and 11-HETE. nih.gov

Cytochrome P450 Monooxygenase (P450s) Pathway and Epoxyeicosatrienoic Acid (EET)/HETE Formation

The cytochrome P450 (CYP) monooxygenase system represents a third major pathway for the metabolism of arachidonic acid, leading to the formation of two principal classes of bioactive lipids: epoxyeicosatrienoic acids (EETs) and hydroxyeicosatetraenoic acids (HETEs). diva-portal.org

Epoxyeicosatrienoic Acid (EET) Formation: CYP epoxygenases, primarily from the CYP2 family (e.g., CYP2C and CYP2J), catalyze the conversion of arachidonic acid into four regioisomeric EETs: 5,6-EET, 8,9-EET, 11,12-EET, and 14,15-EET. diva-portal.orgresearchgate.net These EETs are known to function as autocrine and paracrine mediators with various physiological effects, including vasodilation and anti-inflammatory actions. researchgate.net The EETs can be further metabolized by soluble epoxide hydrolase (sEH) to their corresponding dihydroxyeicosatrienoic acids (DHETs), which generally attenuates their biological activity. researchgate.net

Hydroxyeicosatetraenoic Acid (HETE) Formation: Another group of CYP enzymes, the ω-hydroxylases (mainly from the CYP4A and CYP4F families), metabolize arachidonic acid to form HETEs. frontiersin.org The primary products of this pathway are 19-HETE and 20-HETE. frontiersin.org These HETEs are involved in the regulation of vascular tone and other physiological processes. imrpress.com Additionally, other CYP isoforms can produce various HETE isomers. For example, liver microsomes can generate 7-HETE, 10-HETE, and 13-HETE. diva-portal.org Some CYP enzymes can also produce other HETEs such as 9-HETE, 11-HETE, 12R-HETE, and 15R-HETE. nih.gov

The CYP pathway of arachidonic acid metabolism provides a diverse array of signaling molecules that play significant roles in cardiovascular and renal function, inflammation, and other physiological and pathophysiological processes.

Enzymatic Biotransformations of Eicosatetraenoic Acid Derivatives

The biological activities of eicosatetraenoic acids are tightly controlled through a series of enzymatic transformations that can either inactivate the parent compound or convert it into other bioactive derivatives. These metabolic pathways are critical for regulating inflammatory processes and other physiological responses.

Role of 15-Hydroxyprostaglandin Dehydrogenase (15-PGDH) in Eicosanoid Inactivation

The primary enzyme responsible for the biological inactivation of a wide range of eicosanoids, including prostaglandins and lipoxins, is the NAD+-dependent 15-hydroxyprostaglandin dehydrogenase (15-PGDH). nih.govplos.org This enzyme is a member of the short-chain dehydrogenase/reductase (SDR) superfamily and plays a crucial role in eicosanoid catabolism. plos.orgnih.gov Its main function is to catalyze the oxidation of the 15(S)-hydroxyl group present in many eicosanoids to a 15-keto group. nih.gov The resulting 15-keto metabolites exhibit significantly diminished biological activity, effectively terminating their signaling functions. nih.gov

15-PGDH is widely expressed in mammalian tissues, with particularly high activity in the lungs, placenta, and gastrointestinal tract. nih.gov Its activity is critical for maintaining homeostasis and preventing excessive inflammatory responses mediated by prostaglandins like PGE₂. plos.orguniprot.org Dysregulation or reduction of 15-PGDH expression has been associated with various pathological conditions, including cancer, where elevated levels of pro-proliferative prostaglandins are observed. nih.govplos.orgacs.org

The enzyme is not only limited to prostaglandins but also acts on other hydroxylated polyunsaturated fatty acids. uniprot.org For instance, 15-PGDH metabolizes 15(S)-HETE to 15-oxo-ETE and has been surprisingly found to also metabolize 11(R)-HETE to 11-oxo-ETE. acs.org This broad substrate specificity underscores its central role as a key inactivating enzyme in eicosanoid metabolism. plos.orguniprot.org

Table 1: Substrates and Products of 15-PGDH-mediated Oxidation
SubstrateProductReference
Prostaglandin E₂ (PGE₂)15-keto-Prostaglandin E₂ plos.org
15(S)-Hydroxyeicosatetraenoic acid (15(S)-HETE)15-oxo-Eicosatetraenoic acid (15-oxo-ETE) acs.org
11(R)-Hydroxyeicosatetraenoic acid (11(R)-HETE)11-oxo-Eicosatetraenoic acid (11-oxo-ETE) acs.org
Lipoxins15-keto-Lipoxins nih.gov
Resolvin E1, D1, D2Oxo-Resolvins uniprot.org

Metabolism of 5-oxo-ETE

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent chemoattractant for inflammatory cells, particularly eosinophils. wikipedia.orgnih.gov Its biological activity is tightly regulated by metabolic conversion into less active compounds, a process that varies depending on the cell type. nih.govkarger.com

In human neutrophils, a major pathway for 5-oxo-ETE metabolism is ω-oxidation, catalyzed by LTB₄ 20-hydroxylase (CYP4F3), which forms 5-oxo-20-hydroxy-ETE. nih.govkarger.comoup.com This metabolite is approximately 100 times less potent than its parent compound. oup.com Another route in neutrophils involves a Ca++/calmodulin-dependent Δ⁶-reductase that creates the 6,7-dihydro metabolite, which is also significantly less active. nih.gov Furthermore, 5-oxo-ETE can be reduced back to its precursor, 5S-HETE, by the reversible enzyme 5-hydroxyeicosanoid dehydrogenase (5-HEDH), especially when NADPH levels are high. wikipedia.orgkarger.com

Other cell types utilize different pathways. Eosinophils, which are rich in 15-lipoxygenase, convert 5-oxo-ETE to 5-oxo-15-HETE. wikipedia.orgnih.gov Platelets, via 12-lipoxygenase, metabolize it to 5-oxo-12-HETE through transcellular metabolism. wikipedia.orgnih.gov In murine macrophages, metabolism occurs through a combination of 6,7-reduction and ω-oxidation, producing 18- and 19-hydroxy derivatives. nih.gov These various metabolic routes ensure that the potent pro-inflammatory signals of 5-oxo-ETE are spatially and temporally controlled.

Table 2: Cellular Metabolism of 5-oxo-ETE
Cell TypeKey EnzymeMajor Metabolite(s)Reference
Human NeutrophilsLTB₄ 20-hydroxylase (CYP4F3)5-oxo-20-HETE nih.govkarger.com
Human NeutrophilsΔ⁶-reductase6,7-dihydro-5-oxo-ETE nih.gov
Human Neutrophils5-HEDH5S-HETE wikipedia.orgkarger.com
Human Eosinophils15-Lipoxygenase5-oxo-15-HETE wikipedia.orgnih.gov
Human Platelets12-Lipoxygenase5-oxo-12-HETE wikipedia.orgnih.gov
Murine MacrophagesNot specified18- and 19-hydroxy derivatives nih.gov

Polyenoic Fatty Acid Isomerases and Conjugated Triene Formation

A novel enzymatic pathway for the modification of polyenoic fatty acids has been identified in the red marine alga Ptilota filicina. This pathway involves a unique enzyme known as polyenoic fatty acid isomerase. nih.govwikipedia.org This enzyme catalyzes the conversion of polyunsaturated fatty acids containing a cis,cis-1,4-diene system into a conjugated trans,trans-triene system, without the requirement for molecular oxygen. nih.gov

The isomerase from Ptilota filicina has been purified and characterized as a homodimer with subunits of approximately 58 kDa. nih.gov It acts on a variety of polyenoic fatty acid substrates. For example, it converts arachidonate (B1239269) ((5Z,8Z,11Z,14Z)-eicosatetraenoate) into (5Z,7E,9E,14Z)-eicosatetraenoate. nih.gov While it can utilize several fatty acids, its preferred substrate appears to be eicosapentaenoic acid (EPA). nih.gov

Mechanistic studies using stereospecifically labeled substrates have revealed that the enzyme intramolecularly transfers a hydrogen atom. nih.gov In the case of γ-linolenate, the pro-S hydrogen from the C11 position is moved to the C13 position, while the pro-R hydrogen at C8 is lost to the solvent. nih.gov This isomerization results in the formation of a conjugated triene structure, a feature found in some bioactive natural products.

Table 3: Substrate Conversion by Polyenoic Fatty Acid Isomerase
SubstrateProductReference
Arachidonate ((5Z,8Z,11Z,14Z)-eicosatetraenoate)(5Z,7E,9E,14Z)-eicosatetraenoate nih.gov
Eicosapentaenoate ((5Z,8Z,11Z,14Z,17Z)-eicosapentaenoate)(5Z,7E,9E,14Z,17Z)-eicosapentaenoate nih.govwikipedia.org
γ-Linolenate ((6Z,9Z,12Z)-octadecatrienoate)6Z,8E,10E-octadecatrienoate nih.gov

Non-Enzymatic Oxidation Products (Isoprostanes)

In addition to enzymatic metabolism, eicosatetraenoic acids and other polyunsaturated fatty acids (PUFAs) are susceptible to non-enzymatic oxidation initiated by free radicals. free.frocl-journal.org This process, known as lipid peroxidation, generates a complex array of products, among which the isoprostanes (IsoPs) are the most extensively studied. free.fr IsoPs are isomers of prostaglandins that are formed in situ while the fatty acid is still esterified to membrane phospholipids, independent of cyclooxygenase (COX) enzyme activity. free.frocl-journal.org

The formation of IsoPs is considered one of the most reliable biomarkers of oxidative stress in vivo. ocl-journal.org The most abundant PUFA in humans, arachidonic acid (AA), gives rise to F₂-isoprostanes. ocl-journal.org The free radical cascade can lead to the formation of numerous stereoisomers. free.fr Once formed in the membrane, these oxidized fatty acids can be cleaved by phospholipases, releasing them as free IsoPs into circulation. free.fr

Other PUFAs also yield distinct classes of isoprostane-like compounds. Adrenic acid (AdA), a C22 analog of arachidonic acid, is peroxidized to form F₂-dihomo-isoprostanes. free.frocl-journal.org Eicosapentaenoic acid (EPA) peroxidation results in F₃-isoprostanes. free.frnih.gov The formation of these various non-enzymatic products provides a window into the oxidative status of specific lipid pools within the body and their potential role in pathophysiological processes. ocl-journal.orgnih.gov

Biological Roles and Cellular Functions of Eicosatetraenoic Acids and Their Metabolites

Role as Precursors for Lipid Mediators

Eicosatetraenoic acids are fundamental precursors to the eicosanoids, a large family of signaling molecules that includes prostaglandins (B1171923), thromboxanes, leukotrienes, and lipoxins. wikipedia.orgatamanchemicals.com These lipid mediators are critical in a wide range of biological processes, most notably inflammation. wikipedia.org The synthesis of eicosanoids is initiated by the oxygenation of eicosatetraenoic acids, primarily arachidonic acid, through several enzymatic pathways. wikipedia.orgnih.gov

Cyclooxygenase (COX) Pathway : This pathway, utilizing COX-1 and COX-2 enzymes, converts arachidonic acid into prostanoids (prostaglandins and thromboxanes), which are key mediators of inflammation and hemostasis. plos.org

Lipoxygenase (LOX) Pathway : The 5-lipoxygenase (5-LOX) enzyme metabolizes arachidonic acid to produce leukotrienes and 5-hydroxyeicosatetraenoic acid (5-HETE). karger.comfrontiersin.org Other lipoxygenases, such as 12-LOX and 15-LOX, generate different hydroxyeicosatetraenoic acids (HETEs) and lipoxins. plos.org

Cytochrome P450 (CYP) Pathway : CYP enzymes also metabolize arachidonic acid, producing HETEs and epoxyeicosatrienoic acids (EETs), which have various roles in cellular signaling. mdpi.com

The production of these lipid mediators is tightly regulated and cell-type specific, leading to a complex signaling network that governs inflammatory responses and tissue homeostasis. wikipedia.orgku.dk For instance, leukotrienes like LTB4 are potent chemoattractants for neutrophils, while lipoxins are considered specialized pro-resolving mediators (SPMs) that actively limit inflammation. karger.commdpi.com

Precursor AcidEnzymatic PathwayKey EnzymesResulting Lipid MediatorsPrimary Function
Arachidonic Acid (AA)Cyclooxygenase (COX)COX-1, COX-2Prostaglandins, ThromboxanesInflammation, Hemostasis plos.org
Arachidonic Acid (AA)Lipoxygenase (LOX)5-LOX, 12-LOX, 15-LOXLeukotrienes, Lipoxins, HETEsInflammation, Immune Response, Resolution of Inflammation plos.orgkarger.com
Arachidonic Acid (AA)Cytochrome P450 (CYP)Various CYP enzymesHETEs, EETsCellular Signaling mdpi.com

Involvement in Cellular Signaling Pathways

Beyond serving as precursors, eicosatetraenoic acids and their metabolites are integral components of various cellular signaling pathways, acting as second messengers and modulators of receptor function and gene expression.

Arachidonic acid (AA), once released from the cell membrane by phospholipases such as phospholipase A2 (PLA2), can function directly as an intracellular second messenger. It has been shown to modulate the activity of several key signaling enzymes. One of the critical roles of AA is the regulation of Protein Kinase C (PKC) isoforms. While conventional PKC isoforms are activated by calcium and diacylglycerol (DAG), atypical isoforms can be preferentially stimulated by fatty acids like AA. physiology.org This activation of specific PKC isoforms can lead to a unique cascade of downstream phosphorylation events. physiology.org

Furthermore, the signaling pathways are interconnected. For example, in FRTL-5 thyroid cells, norepinephrine-induced AA release is mediated by the activation of PKC. nih.gov Studies have identified multiple PKC isoforms (α, βI, βII, γ, δ, ε, ζ, and η) in these cells, with norepinephrine (B1679862) triggering the translocation of several of these, including the α, β, and γ isoforms, from the cytosol to the membrane, a key step in their activation. nih.gov This process is often dependent on an influx of extracellular calcium. nih.gov Similarly, in human platelets, collagen-induced activation leads to the translocation and phosphorylation of PKC isoforms α, βII, and δ, a process linked to phospholipase Cγ (PLCγ) activation. jci.org

Eicosanoids exert the majority of their biological effects by acting as ligands for a large family of G protein-coupled receptors (GPCRs). nih.govnih.gov This interaction is a primary mechanism through which these lipid mediators control a vast array of physiological and pathological processes, including inflammation, blood pressure regulation, and pain perception. nih.govcaymanchem.com

When an eicosanoid binds to its specific GPCR, it induces a conformational change in the receptor, which in turn activates associated intracellular G proteins. nih.gov These G proteins are heterotrimeric, consisting of α, β, and γ subunits. Upon activation, the Gα subunit exchanges GDP for GTP and dissociates from the βγ dimer. Both the Gα-GTP and the βγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as adenylyl cyclase and phospholipase C. caymanchem.com

Eicosanoid receptors can couple to different types of G proteins (e.g., Gs, Gi, Gq), leading to diverse intracellular signaling cascades. caymanchem.com

Gs-coupled receptors activate adenylyl cyclase, increasing cyclic AMP (cAMP) levels.

Gi-coupled receptors inhibit adenylyl cyclase, decreasing cAMP, and can also modulate ion channels.

Gq-coupled receptors activate phospholipase C, leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which mobilize intracellular calcium and activate protein kinase C, respectively. caymanchem.com

This diversity in receptor coupling allows for the fine-tuning of cellular responses to different eicosanoids. nih.gov

5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE) is a potent bioactive lipid formed from the oxidation of 5-HETE, a product of the 5-lipoxygenase pathway. karger.comnih.gov It is a powerful chemoattractant, particularly for eosinophils, and exerts its effects by binding to the highly selective OXE receptor, a Gi/o-coupled GPCR. karger.comnih.govnih.gov

Activation of the OXE receptor by 5-oxo-ETE initiates several intracellular signaling cascades. karger.com Though the precise mechanisms are still under investigation, evidence suggests the involvement of the phosphatidylinositol 3-kinase (PI3K)/Akt and mitogen-activated protein kinase (MAPK) pathways. atsjournals.org In neutrophils and eosinophils, 5-oxo-ETE has been reported to stimulate MAPK activity. atsjournals.org The activation of these pathways is crucial for mediating the cellular activities of 5-oxo-ETE, such as chemotaxis, cell proliferation, and actin polymerization. nih.govatsjournals.org The signaling is mediated through the release of the βγ-dimer from the activated Gi/o protein to which the OXE receptor is coupled. nih.govnih.gov

Eicosatetraenoic acids and their derivatives can significantly modulate intracellular calcium ([Ca2+]i) signaling, a fundamental process in virtually all cell types, including vascular endothelial and smooth muscle cells. nih.govoup.com

For instance, eicosapentaenoic acid (EPA), an omega-3 eicosatetraenoic acid, has been shown to induce vasorelaxation by directly modulating Ca2+ signaling in vascular smooth muscle cells. nih.gov Studies in cultured rat aortic smooth muscle cells demonstrated that EPA pretreatment could attenuate the transient increase in [Ca2+]i induced by vasoconstrictors like angiotensin II. nih.govoup.com This effect appears to be linked to the inhibition of Ca2+ release from internal stores. oup.com Interestingly, EPA itself can cause a transient increase in [Ca2+]i, an effect that is not dependent on extracellular calcium, suggesting it mobilizes calcium from intracellular compartments. nih.govoup.com

In human red blood cells, EPA has been shown to trigger an increase in intracellular Ca2+, which is a key signal for eryptosis, the programmed death of erythrocytes. cas.cz Furthermore, eicosatetraenoic acid has been observed to trigger calcium signals specifically in endothelial cells derived from human breast carcinoma, but not in healthy cells, suggesting a role in the tumor microenvironment. atamanchemicals.com This modulation of calcium signaling is a critical mechanism by which these fatty acids influence a wide range of cellular functions, from muscle contraction to cell survival. atamanchemicals.comoup.com

Modulation of Gene Expression

Eicosatetraenoic acids, particularly the n-3 PUFAs like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), can significantly modulate the expression of a wide range of genes. nih.govpnas.orgfrontiersin.org This regulation occurs through various mechanisms, including the activation of nuclear receptors (such as PPARs), alteration of transcription factor activity, and epigenetic modifications. The genes affected are involved in numerous cellular processes like inflammation, cell cycle control, apoptosis, and metabolism. nih.govnih.gov

In a study using human colon adenoma cells, both EPA and DHA were found to influence the expression of genes related to detoxification, cell signaling, and apoptosis. nih.gov Notably, EPA and DHA often modulated different sets of genes, suggesting distinct biological activities. For example, after 24 hours of treatment, EPA led to the differential expression of 83 genes, while DHA affected 14 genes under the same conditions. nih.gov

Similarly, dietary n-3 fatty acids have been shown to alter gene expression patterns in the rat brain. pnas.org Diets enriched with fish oil led to the overexpression of 55 genes and the suppression of 47 genes compared to controls. pnas.org These findings highlight the profound impact of dietary fatty acids on the genetic programming of cells. The ability of these fatty acids to regulate genes associated with obesity, such as those in the ALOX family and PPARγ, underscores their potential role in metabolic health. frontiersin.org

Fatty AcidCell Type/ModelKey Findings on Gene ExpressionAffected Processes
EPA and DHAHuman Colon Adenoma Cells (LT97)Modulated expression of genes involved in detoxification, cell cycle, signaling, apoptosis, and inflammation. EPA and DHA affected largely different sets of genes. nih.govnih.govCarcinogenesis, Chemoprevention nih.gov
n-3 Fatty Acids (Fish Oil Diet)Rat BrainResulted in the overexpression of 55 genes and suppression of 47 genes compared to control diets. pnas.orgNeuronal function, Cognitive performance pnas.org
EPA and DHAObesity ModelsRegulate genes associated with obesity, such as PPARγ and members of the ALOX family (e.g., ALOX5, ALOX12, ALOX15). frontiersin.orgInflammation, Metabolism frontiersin.org

Interaction with Transcription Factors (e.g., PPARs, NFκB, SREBP-1)

Polyunsaturated fatty acids are powerful regulators of gene expression, a function they exert by interacting with nuclear receptors and other transcription factors. oregonstate.edu This regulation allows cells to adapt their metabolic and inflammatory status in response to lipid availability.

Peroxisome Proliferator-Activated Receptors (PPARs): Eicosatetraenoic acids and their metabolites, such as hydroxyeicosatetraenoic acids (HETEs) and certain prostaglandins, are natural ligands for PPARs. mdpi.comuchile.cl PPARs are a family of nuclear receptors (including subtypes PPARα, PPARβ/δ, and PPARγ) that, upon activation, form a heterodimer with the retinoid X receptor (RXR). nih.govoup.com This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, modulating their transcription. oup.com This pathway is central to the regulation of lipid metabolism, including fatty acid oxidation, as well as inflammation. nih.govoup.complos.org For instance, PPARα, which is highly active in the liver, is a key target for PUFAs, leading to the induction of genes involved in fatty acid breakdown. nih.gov

Nuclear Factor kappa B (NFκB): NFκB is a critical transcription factor that orchestrates the expression of numerous genes involved in inflammation. oregonstate.edu Omega-3 eicosatetraenoic acids and their derivatives can suppress the inflammatory cascade by inhibiting the NFκB pathway. oregonstate.edu This transrepression mechanism can involve PPARα activation, which interferes with NF-κB signaling. mdpi.com By suppressing the nuclear translocation and activity of NFκB, omega-3 PUFAs decrease the production of inflammatory cytokines and eicosanoids. oregonstate.edu

Sterol Regulatory Element-Binding Protein-1 (SREBP-1): SREBP-1, particularly the SREBP-1c isoform, is a master regulator of fatty acid synthesis (de novo lipogenesis). oregonstate.edunih.govscienceopen.com PUFAs, acting as feedback inhibitors, can suppress the activity of SREBP-1. oregonstate.edumdpi.com This inhibition occurs at multiple levels, including reducing the transcription of the SREBP-1c gene and impeding the proteolytic cleavage process required to generate the mature, active form of the transcription factor. mdpi.comscienceopen.com By downregulating SREBP-1, dietary PUFAs effectively decrease the expression of enzymes required for synthesizing new fatty acids. oregonstate.edu

Table 1: Eicosatetraenoic Acid Interactions with Key Transcription Factors

Transcription Factor Interacting Molecules Primary Outcome of Interaction
PPARs Eicosatetraenoic acids (e.g., ARA, EPA), HETEs, Prostaglandins mdpi.comuchile.cl Act as direct ligands, activating PPARs to regulate genes involved in fatty acid oxidation and metabolism. nih.govoup.com
NFκB Omega-3 Eicosatetraenoic acids (e.g., EPA) oregonstate.edu Suppress NFκB activity, leading to reduced expression of pro-inflammatory genes and cytokines. oregonstate.edumdpi.com
SREBP-1 Polyunsaturated fatty acids (PUFAs) oregonstate.edumdpi.com Inhibit SREBP-1 maturation and transcriptional activity, decreasing the synthesis of new fatty acids (lipogenesis). oregonstate.eduscienceopen.com

Influence on Membrane Lipid Composition and Cell Signaling

Eicosatetraenoic acids are fundamental structural components of cell membranes, where they are predominantly found esterified at the sn-2 position of phospholipids (B1166683). atamanchemicals.com The incorporation of these fatty acids into the membrane has profound effects on its physical properties and signaling capacity.

Changes in dietary intake of omega-3 and omega-6 fatty acids directly alter the composition of cell membranes throughout the body, including those of immune cells, red blood cells, and neurons. oregonstate.edu This remodeling of the membrane's fatty acid profile influences several key characteristics:

Fluidity and Flexibility: The presence of double bonds in PUFAs introduces kinks into the fatty acid chains, which prevents tight packing of phospholipids. This increases the fluidity and flexibility of the membrane. aklectures.com Membrane fluidity is critical for the proper function of embedded proteins, such as receptors and enzymes, and for processes like endocytosis and exocytosis. oregonstate.edunih.gov

Permeability: The fluidity of the membrane also affects its permeability to water and small solutes. scbt.com

Lipid Rafts: Eicosatetraenoic acids can influence the formation and composition of specialized membrane microdomains called lipid rafts. albany.edu These cholesterol- and sphingolipid-rich domains serve as organizing centers for cell signaling molecules. aklectures.com For example, the omega-3 fatty acid EPA has been shown to displace proteins from membrane rafts by altering the lipid composition within these domains. mdpi.com

Cell Signaling Pathways: By altering the membrane environment, eicosatetraenoic acids can indirectly modulate cell signaling. oregonstate.edu They can influence the activity of membrane-bound enzymes and receptor systems. oregonstate.edu Furthermore, the release of these fatty acids from membrane phospholipids by enzymes like phospholipase A2 provides the substrate for the synthesis of eicosanoids, a vast family of potent signaling molecules (including prostaglandins, leukotrienes, and thromboxanes) that mediate local, short-lived signaling events in processes like inflammation and neurotransmission. atamanchemicals.comnih.govmonash.edu

Cellular Processes Influenced by Eicosatetraenoic Acids

Through their direct actions and their conversion into bioactive metabolites, eicosatetraenoic acids influence a spectrum of fundamental cellular activities, from proliferation and survival to specialized functions like neuronal process extension and intercellular signaling.

Cell Growth and Survival

Eicosatetraenoic acids and their metabolites can exert dual and often context-dependent effects on cell fate, mediating actions that range from promoting cell survival to inducing cell death. atamanchemicals.com For instance, the arachidonic acid metabolite 5-oxo-eicosatetraenoic acid (5-oxo-ETE) is known to promote the survival and proliferation of certain cancer cells, such as those in prostate cancer. nih.govencyclopedia.pub Conversely, some studies suggest that the release of arachidonic acid from membrane lipids may help prevent tumors. atamanchemicals.com In the context of neurobiology, the omega-3 eicosapentaenoic acid (EPA) has been shown to suppress nerve growth factor withdrawal-induced cell death and caspase-3 activity in differentiated PC12 cells, suggesting a neuroprotective, pro-survival role. nih.gov

Neurite Extension

The development and repair of the nervous system rely on the ability of neurons to extend processes known as neurites, which later differentiate into axons and dendrites. Several eicosatetraenoic acid isomers have been identified as potent modulators of this process. Research has shown that both omega-3 and omega-6 PUFAs can enhance neurite outgrowth. mdpi.comresearchgate.net

Studies using PC12 cells, a common model for neuronal differentiation, have demonstrated that EPA and arachidonic acid (ARA) can enhance nerve growth factor (NGF)-induced neurite extension. mdpi.comnih.gov

In cultures of primary sensory neurons from rats, ARA and the omega-3 fatty acids EPA and docosahexaenoic acid (DHA) have been shown to robustly promote neurite development. mdpi.com The high concentration of PUFAs like ARA and DHA in neuronal membranes is considered critical for multiple aspects of neuronal development and function, including neurite outgrowth. researchgate.net

Cell-Cell Communication

Eicosatetraenoic acids are precursors to eicosanoids, which are a cornerstone of local cell-cell communication, acting as autocrine (on the same cell) and paracrine (on nearby cells) messengers. atamanchemicals.comepfl.chhmdb.ca This signaling is vital in numerous physiological and pathological processes.

Inflammatory Response: In response to a stimulus, arachidonic acid is released from the cell membrane and metabolized into prostaglandins and leukotrienes. atamanchemicals.com These molecules then act on nearby cells (such as immune cells and endothelial cells) to orchestrate the classic signs of inflammation, including regulating leukocyte chemotaxis, vascular permeability, and cytokine production. wikipedia.orgatamanchemicals.com

Synaptic Transmission: In the central nervous system, arachidonic acid itself can act as a retrograde messenger. nih.gov Released from a postsynaptic neuron, it can travel back to the presynaptic terminal to enhance neurotransmitter release, a mechanism involved in synaptic plasticity and long-term potentiation (LTP), which is a cellular basis for learning and memory. nih.gov

Specificity of Eicosatetraenoic Acid Isomers in Biological Function (e.g., Omega-3 vs. Omega-6)

The position of the double bonds in the carbon chain of an eicosatetraenoic acid, which defines it as an omega-3 or omega-6 isomer, has profound implications for its biological function. themedicalbiochemistrypage.org Although structurally similar, these two families of PUFAs often have opposing effects, particularly in the context of inflammation.

The primary omega-6 eicosatetraenoic acid is arachidonic acid (ARA), while a key omega-3 isomer is all-cis-8,11,14,17-eicosatetraenoic acid, an intermediate in the synthesis of other omega-3s like eicosapentaenoic acid (EPA). wikipedia.org The central distinction in their function arises from two key mechanisms: competition for enzymes and the inherent activity of their derived eicosanoids.

Competition: Omega-3 and omega-6 PUFAs compete for the same desaturase and elongase enzymes for their synthesis and for incorporation into cell membrane phospholipids. themedicalbiochemistrypage.org An increased dietary intake of omega-3s can therefore displace arachidonic acid from the membrane, reducing the available substrate pool for the synthesis of pro-inflammatory eicosanoids. themedicalbiochemistrypage.org

Eicosanoid Function: When metabolized by cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, ARA is converted into eicosanoids (like prostaglandin (B15479496) E2 and leukotriene B4) that are potent mediators of inflammation, pain, and fever. themedicalbiochemistrypage.org In contrast, eicosanoids derived from the omega-3 fatty acid EPA are typically much less inflammatory or are even anti-inflammatory and pro-resolving, actively helping to terminate the inflammatory response. atamanchemicals.com

This functional dichotomy is a cornerstone of lipid biochemistry and nutrition, highlighting how the balance between omega-3 and omega-6 eicosatetraenoic acid intake can shift the body's physiological state towards being either pro-inflammatory or anti-inflammatory.

Table 2: Functional Comparison of Omega-3 vs. Omega-6 Eicosatetraenoic Acids

Feature Omega-6 Eicosatetraenoic Acid (e.g., Arachidonic Acid) Omega-3 Eicosatetraenoic Acid (e.g., precursor to EPA)
Primary Isomer all-cis-5,8,11,14-eicosatetraenoic acid (Arachidonic Acid) wikipedia.org all-cis-8,11,14,17-eicosatetraenoic acid wikipedia.org
Role in Inflammation Precursor to potent pro-inflammatory eicosanoids (e.g., PGE₂, LTB₄) themedicalbiochemistrypage.org Precursor to less inflammatory or anti-inflammatory eicosanoids; actively pro-resolving atamanchemicals.com
Interaction with NFκB Pro-inflammatory metabolites can be downstream of NFκB activation. Suppresses NFκB activation, inhibiting inflammatory gene expression oregonstate.edu
Membrane Dynamics Competes with omega-3s for incorporation into membrane phospholipids themedicalbiochemistrypage.org Competes with and can displace omega-6s, altering the potential for inflammatory signaling themedicalbiochemistrypage.org
Cell Signaling Acts as a retrograde messenger in synaptic transmission nih.gov Precursor to neuroprotective mediators like resolvins and protectins researchgate.net

Mechanisms of Action in Physiological Homeostasis Excluding Clinical Human Trials

Regulation of Immune Responses and Inflammation

6,10,14,18-Eicosatetraenoic acid and its isomers, most notably arachidonic acid (AA), are central to the regulation of immunity and inflammation. atamanchemicals.com They serve as the primary substrates for the synthesis of eicosanoids, potent lipid mediators that orchestrate the body's response to stimuli such as injury or infection. atamanchemicals.comwikipedia.org These signaling molecules are typically produced on-demand through the enzymatic oxidation of polyunsaturated fatty acids released from cell membranes. frontiersin.orgwikipedia.org Eicosanoids generally act as local hormones, functioning as autocrine signals that affect their cell of origin or as paracrine signals that impact nearby cells. wikipedia.orgnih.gov

Eicosanoids are key mediators of the inflammatory immune response. atamanchemicals.comwikipedia.org Upon cellular activation by various stimuli, eicosatetraenoic acids are released from membrane phospholipids (B1166683) and are rapidly converted into bioactive compounds like prostaglandins (B1171923), thromboxanes, and leukotrienes. atamanchemicals.comnih.gov This conversion provides an efficient mechanism for cells to respond to challenges that necessitate an inflammatory reaction. nih.gov The resulting eicosanoids work in concert to form a complex lipid signaling network that is largely responsible for inducing the classic signs of inflammation, such as redness, swelling, heat, and pain. atamanchemicals.comwikipedia.orgwikipedia.org Their roles are critical in a vast array of physiological and pathological processes, including host defense, allergy, and autoimmunity. frontiersin.orgnih.gov

The role of eicosanoids in inflammation is nuanced, with different derivatives exhibiting either pro-inflammatory or anti-inflammatory and pro-resolving activities. wikipedia.orgnih.gov Initially, eicosanoids, particularly prostaglandins derived from arachidonic acid, were primarily viewed as pro-inflammatory due to their high concentration in inflamed tissues. nih.gov Indeed, metabolites like prostaglandin (B15479496) E₂ (PGE₂) and leukotriene B₄ (LTB₄) are potent inflammatory mediators. frontiersin.orgfrontiersin.org

However, the eicosanoid family also includes members that actively work to suppress and resolve inflammation. frontiersin.orgfrontiersin.org These specialized pro-resolving mediators (SPMs), which include resolvins, protectins, maresins, and lipoxins, are crucial for restoring tissue homeostasis. frontiersin.orgnih.gov They limit immune cell infiltration, counteract the actions of pro-inflammatory agents, and promote the clearance of cellular debris and pathogens. frontiersin.orgnih.gov For instance, resolvins derived from eicosapentaenoic acid (EPA), another 20-carbon polyunsaturated fatty acid, can limit the migration of immune cells into injured tissue. nih.gov Similarly, epoxyeicosatrienoic acids (EETs) are recognized as anti-inflammatory mediators. frontiersin.org This duality underscores the complexity of eicosanoid signaling in maintaining a balanced immune response.

Table 1: Duality of Eicosanoid Actions in Inflammation

Eicosanoid Class/ExamplePrecursor Fatty AcidPrimary Role in Inflammation
Pro-inflammatory
Prostaglandin E₂ (PGE₂)Arachidonic Acid (AA)Promotes inflammatory symptoms (vasodilation, fever, pain). frontiersin.orgnih.govfrontiersin.org
Leukotriene B₄ (LTB₄)Arachidonic Acid (AA)Potent chemoattractant for leukocytes. frontiersin.orgresearchgate.net
20-HETEArachidonic Acid (AA)Pro-inflammatory mediator. frontiersin.org
Anti-inflammatory/Pro-resolving
Resolvins (e.g., RvE1)Eicosapentaenoic Acid (EPA)Limit immune cell infiltration, promote resolution. wikipedia.orgfrontiersin.orgnih.gov
Lipoxins (LX)Arachidonic Acid (AA)Inhibit neutrophil recruitment, stimulate monocyte clearance. frontiersin.org
Epoxyeicosatrienoic acids (EETs)Arachidonic Acid (AA)Anti-inflammatory mediators. frontiersin.org
14S/R,17R,18R-triHETEEicosatetraenoic AcidDisplays inflammation-resolving and anti-inflammatory bioactivities. nih.gov

A critical function of pro-inflammatory eicosanoids is to direct the movement of immune cells to sites of injury or infection, a process known as chemotaxis. atamanchemicals.com One of the most potent chemoattractants derived from the 5-lipoxygenase (5-LO) pathway of arachidonic acid metabolism is 5-oxo-6,8,11,14-eicosatetraenoic acid (5-oxo-ETE). nih.govkarger.comnih.gov

5-oxo-ETE is a powerful chemoattractant for several types of leukocytes, including neutrophils, monocytes, and basophils. karger.comnih.govwikipedia.org However, it is particularly potent in stimulating the migration of eosinophils. nih.govnih.gov The synthesis of 5-oxo-ETE can be dramatically increased under conditions of oxidative stress and cell death, which are common in inflamed tissues, suggesting its significant role in amplifying the inflammatory response by recruiting more immune cells. karger.com Intradermal injection of 5-oxo-ETE in non-clinical models induces the infiltration of eosinophils and, to a lesser extent, neutrophils into the tissue. karger.comwikipedia.org

In addition to chemotaxis, 5-oxo-ETE activates other functions in granulocytes that contribute to the inflammatory cascade. These actions include calcium mobilization, actin polymerization, and the expression of adhesion molecules like CD11b, which facilitates the adherence of leukocytes to the endothelium before migrating into tissues. nih.govkarger.comnih.gov

Table 2: Effects of 5-oxo-ETE on Granulocyte Function

Cell TypeKey Responses to 5-oxo-ETE
Eosinophils Highly potent chemotaxis, calcium mobilization, actin polymerization. nih.govkarger.comnih.gov
Neutrophils Chemotaxis, calcium mobilization, actin polymerization, CD11b/CD11c expression, aggregation, adherence. nih.govkarger.com
Basophils Potent chemoattractant. karger.comwikipedia.org

Eicosanoids and cytokines form an interactive network that is pivotal in controlling inflammation. frontiersin.org The production of pro-inflammatory cytokines, such as interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α), can be regulated by arachidonic acid-derived eicosanoids. atamanchemicals.comcambridge.org These cytokines are central to amplifying and sustaining inflammatory reactions.

Role in Organ System Function (General, Non-Clinical)

The influence of eicosatetraenoic acids and their derivatives extends beyond the immune system, playing significant roles in the physiological function of various organs. atamanchemicals.comwikipedia.org

In the central nervous system (CNS), eicosatetraenoic acids and their metabolites are crucial for normal function. atamanchemicals.com Arachidonic acid is highly concentrated in the brain, where it is a major component of neuronal cell membranes. cambridge.org When released from the membrane by phospholipase A2 enzymes following neurotransmitter receptor activation, free fatty acids can act as second messengers. cambridge.orgfrontiersin.org

They play a role as fast messengers in synaptic modulation, influencing synaptic transmission and plasticity. atamanchemicals.comcambridge.org For example, metabolites of arachidonic acid can simulate the synaptic responses produced by neurotransmitters. escholarship.org These lipids and their derivatives regulate a variety of processes within the CNS, including neurotransmission and synaptic plasticity, which are fundamental to brain activities. cambridge.orgfrontiersin.org

Regulation of Vascular Tone (e.g., by LTE4, 20-HETE)

The maintenance of vascular tone, the degree of constriction of a blood vessel, is critical for regulating blood pressure and directing blood flow. Metabolites of arachidonic acid are potent modulators of this process, exerting both vasoconstrictor and vasodilator effects.

20-Hydroxyeicosatetraenoic acid (20-HETE) , a primary metabolite of arachidonic acid produced by CYP4A and CYP4F enzymes, is a significant vasoconstrictor, particularly in the renal and cerebral microcirculation. jst.go.jpnih.govamegroups.org It is primarily synthesized in vascular smooth muscle cells (VSMCs). jst.go.jpnih.gov The formation of 20-HETE in VSMCs can be stimulated by vasoconstrictor agents like angiotensin II and endothelin, while its production is inhibited by the vasodilator nitric oxide (NO). jst.go.jp

The principal mechanism of 20-HETE-induced vasoconstriction involves the inhibition of the large-conductance calcium-activated potassium channels (BKCa) in VSMCs. jst.go.jpnih.gov This channel blockade leads to membrane depolarization, which in turn promotes the influx of extracellular calcium via L-type calcium channels, causing the smooth muscle to contract. nih.gov This action is fundamental to the myogenic response, where blood vessels constrict in response to increased intravascular pressure, thereby contributing to the autoregulation of blood flow. jst.go.jpnih.gov

Cysteinyl leukotrienes (CysLTs) , which include LTC₄, LTD₄, and LTE₄, are products of the 5-lipoxygenase (5-LOX) pathway and have complex vascular effects. ahajournals.org In certain vascular beds, such as the guinea pig pulmonary artery, CysLTs are potent contractile agents, with an activity rank of LTD₄ ≈ LTC₄ > LTE₄. nih.gov Conversely, in isolated canine renal and superior mesenteric arteries, LTC₄ and LTD₄ can induce endothelium-dependent relaxation, although this effect is minimal for LTE₄. ahajournals.orgpsu.edu

Table 1: Mechanisms of Vascular Tone Regulation by Eicosatetraenoic Acid Metabolites

Metabolite Precursor Acid Enzymatic Pathway Primary Vascular Effect Mechanism of Action
20-HETE Arachidonic Acid Cytochrome P450 (CYP4A/4F) Vasoconstriction jst.go.jpnih.gov Inhibits Ca²⁺-activated K⁺ channels in vascular smooth muscle, leading to depolarization and contraction. jst.go.jp
Leukotriene C₄ (LTC₄) Arachidonic Acid 5-Lipoxygenase (5-LOX) Vasoconstriction / Increased Permeability ahajournals.orgnih.gov Contracts vascular smooth muscle; induces endothelial-dependent relaxation in some vessels. nih.govahajournals.org
Leukotriene D₄ (LTD₄) Arachidonic Acid 5-Lipoxygenase (5-LOX) Vasoconstriction / Increased Permeability nih.gov Potent contractile agent on vascular smooth muscle. nih.gov
Leukotriene E₄ (LTE₄) Arachidonic Acid 5-Lipoxygenase (5-LOX) Increased Vascular Permeability nih.gov Induces contraction of endothelial cells, leading to vascular leakage. nih.gov

Platelet Aggregation and Blood Clotting

Eicosatetraenoic acid metabolites are central to the regulation of platelet function and the initiation of blood clotting (hemostasis). Platelets, upon activation, rapidly metabolize arachidonic acid to produce signaling molecules that promote aggregation.

The cyclooxygenase (COX) pathway in platelets converts arachidonic acid into prostaglandin H₂ (PGH₂), which is then rapidly transformed by thromboxane (B8750289) synthase into Thromboxane A₂ (TxA₂) . atamanchemicals.comamegroups.org TxA₂ is an extremely potent inducer of platelet aggregation and a vasoconstrictor, playing a critical role in the formation of a hemostatic plug at sites of vascular injury. atamanchemicals.com

The lipoxygenase (LOX) pathway also contributes to platelet function. The 12-lipoxygenase enzyme in platelets converts arachidonic acid to 12-Hydroxyeicosatetraenoic acid (12-HETE) . nih.govmcmaster.ca While the role of 12-HETE is less defined than that of TxA₂, some studies suggest it facilitates platelet adhesion to surfaces like collagen. mcmaster.ca

Conversely, some arachidonic acid metabolites can inhibit platelet function. For instance, 15-Hydroperoxyeicosatetraenoic acid (15-HPETE) , a product of 15-lipoxygenase, has been shown to inhibit platelet aggregation induced by either arachidonic acid or prostaglandin analogs. nih.gov This highlights the complex balance of pro-aggregatory and anti-aggregatory signals derived from the same precursor molecule.

Table 2: Role of Eicosatetraenoic Acid Metabolites in Platelet Function

Metabolite Precursor Acid Enzymatic Pathway Effect on Platelet Function
Thromboxane A₂ (TxA₂) Arachidonic Acid Cyclooxygenase (COX) Potent inducer of aggregation. atamanchemicals.com
12-HETE Arachidonic Acid 12-Lipoxygenase (12-LOX) May facilitate platelet adhesion. mcmaster.ca
15-HPETE Arachidonic Acid 15-Lipoxygenase (15-LOX) Inhibits aggregation. nih.gov

Smooth Muscle Contraction

Beyond vascular smooth muscle, metabolites of eicosatetraenoic acid are powerful regulators of smooth muscle contraction in various other tissues, including the airways and gastrointestinal tract.

Arachidonic acid itself can induce slow, sustained contraction of isolated intestinal smooth muscle, such as the guinea pig ileum. pnas.org This effect is mediated by its conversion into prostaglandins , specifically PGE₂ and PGF₂α, via the COX pathway within the tissue. pnas.org

The leukotrienes are particularly potent bronchoconstrictors. LTC₄ and LTD₄ are known to cause significant contraction of airway smooth muscle, a key feature of inflammatory airway diseases. nih.govnih.gov Dietary administration of eicosapentaenoic acid (EPA), an omega-3 fatty acid, has been shown to suppress the contractile response of guinea pig trachea to LTC₄ and LTD₄, suggesting a modulatory interaction between different fatty acid metabolites. nih.gov

The metabolite 20-HETE also contributes to the contractile state of vascular smooth muscle, as detailed previously. nih.gov In contrast, some eicosanoids derived from other polyunsaturated fatty acids can oppose these contractile effects. For example, eicosapentaenoic acid (EPA) has been shown to inhibit vasoconstrictor-induced calcium signaling and protein kinase C (PKC) activation in vascular smooth muscle cells, leading to reduced contraction. oup.comoup.com

Table 3: Effects of Eicosatetraenoic Acid Metabolites on Smooth Muscle Contraction

Metabolite/Precursor Tissue Type Effect Mechanism
Prostaglandins (PGE₂, PGF₂α) Intestinal Smooth Muscle Contraction pnas.org Generated from arachidonic acid via the COX pathway. pnas.org
Leukotrienes (LTC₄, LTD₄) Airway Smooth Muscle Potent Contraction nih.govnih.gov Products of the 5-LOX pathway. nih.gov
20-HETE Vascular Smooth Muscle Contraction nih.gov Inhibits K⁺ channels, leading to Ca²⁺ influx. jst.go.jp
Eicosapentaenoic Acid (EPA) Vascular Smooth Muscle Inhibition of Contraction oup.comoup.com Reduces intracellular calcium mobilization and PKC activation. oup.com

Enzyme Kinetics and Structural Biology of Eicosatetraenoic Acid Metabolizing Enzymes

Kinetic Analysis of Key Enzymes

The efficiency and specificity of enzymatic reactions are defined by their kinetic parameters. For enzymes that metabolize eicosatetraenoic acids, these parameters provide insights into their substrate preferences and catalytic power.

Substrate Specificity and Affinity (Km values)

The Michaelis constant (Km) is a measure of the affinity of an enzyme for its substrate. A lower Km value generally indicates a higher affinity. The enzymes involved in eicosatetraenoic acid metabolism exhibit a range of substrate specificities.

For instance, 5-hydroxyeicosanoid dehydrogenase (5-HEDH) is a key enzyme that oxidizes 5-hydroxy-eicosatetraenoic acid (5-HETE). Studies on PMA-differentiated U937 cells have determined the Km of 5-HEDH for 5-HETE to be 670 nM for the forward reaction (oxidation). nih.gov The reverse reaction, the reduction of 5-oxo-ETE to 5-HETE, has a Km that is approximately half that of the forward reaction at neutral pH. nih.gov This suggests a high affinity for its substrates in both directions.

The enzyme 5-lipoxygenase (5-LOX) catalyzes the initial steps in the biosynthesis of leukotrienes from arachidonic acid. acs.org The Km for the oxidation of 5-HETE by 5-HEDH is supported by very low concentrations of its cofactor NADP+, with a Km of 139 nM. nih.gov

EnzymeSubstrateKm ValueNotes
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)5-Hydroxy-eicosatetraenoic acid (5-HETE)670 nMForward reaction (oxidation) in PMA-differentiated U937 cells. nih.gov
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)NADP+139 nMCofactor for the oxidation of 5-HETE. nih.gov

Reaction Rates (Vmax values)

The maximum reaction rate (Vmax) reflects the catalytic efficiency of an enzyme when it is saturated with substrate. For 5-HEDH in PMA-differentiated U937 cells, the Vmax for the forward reaction (oxidation of 5-HETE) is approximately 8-fold higher than that of the reverse reaction at neutral pH. nih.gov This indicates a greater capacity to produce 5-oxo-ETE from 5-HETE under these conditions.

In the case of 5-lipoxygenase (5-LOX), the addition of ATP can significantly increase the Vmax for the hydroperoxidation of arachidonic acid by 4.9-fold. acs.org This highlights the allosteric regulation of this enzyme's activity.

EnzymeReactionRelative VmaxConditions
5-Hydroxyeicosanoid Dehydrogenase (5-HEDH)Oxidation of 5-HETE~8-fold higher than reverse reactionAt neutral pH in PMA-differentiated U937 cells. nih.gov
5-Lipoxygenase (5-LOX)Hydroperoxidation of Arachidonic Acid4.9-fold increase with ATP

Mechanistic Insights into Enzymatic Reactions

The catalytic mechanisms of enzymes metabolizing eicosatetraenoic acids involve intricate chemical steps. For cyclooxygenase (COX) enzymes, the process begins with the activation of the enzyme through the oxidation of its heme prosthetic group. acs.orgnih.gov This generates a tyrosyl radical in the cyclooxygenase active site, which then abstracts a hydrogen atom from arachidonic acid, initiating the cyclooxygenase reaction. nih.govnih.gov The reaction proceeds through a series of radical-mediated steps involving the addition of molecular oxygen to form the endoperoxide ring structure of PGG2. acs.org

The reaction catalyzed by 5-hydroxyeicosanoid dehydrogenase (5-HEDH) is a reversible oxidation-reduction process. wikipedia.org The direction of the reaction is dependent on the cellular ratio of NADP+ to NADPH. wikipedia.org High NADP+/NADPH ratios favor the oxidation of 5-hydroxy fatty acids to their 5-oxo counterparts, while low ratios promote the reverse reduction. wikipedia.org The oxidation of 5-HETE to 5-oxo-ETE by 5-HEDH is consistent with a ping-pong mechanism. nih.gov

Structural Characterization of Enzymes

The three-dimensional structures of these enzymes provide a blueprint for understanding their function, including how they bind substrates and catalyze reactions.

Active Site Architecture and Substrate Binding

The active sites of enzymes that metabolize eicosatetraenoic acids are tailored to accommodate their lipid substrates. The cyclooxygenase (COX) active site is a long, hydrophobic channel that extends from the membrane-binding domain into the core of the enzyme. expasy.org Fatty acid substrates typically bind with their carboxyl group interacting with key residues like Arginine-120 and Tyrosine-355 at a constriction point in the channel. nih.gov The rest of the fatty acid chain extends into the hydrophobic channel. nih.gov The larger active site of COX-2 compared to COX-1 allows for greater flexibility in substrate binding. acs.org

While the specific structure of 5-hydroxyeicosanoid dehydrogenase (5-HEDH) has not yet been determined, it is known to be a microsomal enzyme. researchgate.net Its substrate specificity suggests an active site that recognizes the 5S-hydroxyl group and the 6-trans double bond of its eicosanoid substrates. nih.gov

Cofactor Requirements (e.g., Heme for COX, NADP+ for 5-HEDH)

Many enzymes involved in eicosatetraenoic acid metabolism require cofactors for their catalytic activity. Cyclooxygenase (COX) enzymes are heme-dependent, with each monomer of the homodimer requiring a heme (Fe3+-protoporphyrin IX) cofactor for both its cyclooxygenase and peroxidase activities. nih.gov The heme group is situated between the two active sites. acs.org

5-Hydroxyeicosanoid dehydrogenase (5-HEDH) is an NADP+-dependent enzyme. wikipedia.org The oxidation of 5-hydroxy fatty acids requires NADP+ as an electron acceptor, and the reverse reduction utilizes NADPH as an electron donor. nih.govwikipedia.org The availability of NADP+ is a limiting factor for the synthesis of 5-oxo-ETE. nih.govresearchgate.net

Scientific Data on 6,10,14,18-Eicosatetraenoic Acid Remains Elusive

Comprehensive research into the specific chemical compound This compound reveals a significant lack of available scientific data regarding its enzymatic metabolism and interaction with biological receptors. Despite extensive searches for information pertaining to the allosteric regulation of its metabolizing enzymes, enzyme inhibition studies, and the antagonism of its potential eicosanoid receptors, the scientific literature does not currently provide specific details for this particular isomer of eicosatetraenoic acid.

Eicosatetraenoic acid (ETA) refers to any straight-chain fatty acid with a 20-carbon backbone and four double bonds. wikipedia.org However, the vast majority of scientific investigation has centered on other isomers, most notably arachidonic acid (5,8,11,14-eicosatetraenoic acid) and dihomo-γ-linolenic acid (8,11,14-eicosatetraenoic acid), which are well-documented precursors to a wide array of signaling molecules known as eicosanoids. wikipedia.orgwikipedia.org

The biological activity of fatty acid isomers can differ significantly based on the specific arrangement of their double bonds. This structural variation influences how they are recognized and processed by enzymes such as cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450s, which are responsible for converting these fatty acids into bioactive metabolites. wikipedia.orgnih.gov

While there is a wealth of information on the enzyme kinetics, including allosteric regulation, competitive and non-competitive inhibition for enzymes that metabolize arachidonic acid, this information cannot be directly extrapolated to this compound without specific experimental evidence. nih.govnih.gov

Similarly, the study of eicosanoid receptors, such as the OXE receptor which is activated by 5-oxo-eicosatetraenoic acid (a metabolite of arachidonic acid), has led to the development of specific antagonists. nih.govresearchgate.netacs.orgnih.govkarger.com However, there is no current research identifying metabolites of this compound or their potential interactions with the OXE receptor or any other known eicosanoid receptors.

Advanced Analytical Methodologies for Eicosatetraenoic Acid Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a fundamental tool for separating the complex mixtures of fatty acids found in biological matrices. The choice of chromatographic technique depends on the specific research question, the required sensitivity, and the complexity of the sample.

Gas Chromatography-Mass Spectrometry (GC-MS/GC-MS TOF)

Gas chromatography-mass spectrometry (GC-MS) is a powerful and frequently used technique for fatty acid analysis. jfda-online.com For volatile compounds like fatty acids, GC offers high-resolution separation. To make the fatty acids suitable for GC analysis, they are typically converted into more volatile derivatives, most commonly fatty acid methyl esters (FAMEs). srainstruments.comsepscience.comscispace.com This derivatization step is essential for fatty acids with more than ten carbon atoms. jfda-online.com

The separation of FAMEs is often performed on highly polar capillary GC columns, which can effectively separate saturated, unsaturated, and even positional and geometric (cis/trans) isomers. srainstruments.com The coupling of GC with a mass spectrometer allows for the identification of individual compounds based on their mass spectra, providing a higher level of confidence compared to other detectors. jfda-online.com Well-established databases of mass spectra for FAMEs further aid in their identification. jfda-online.com

Gas Chromatography-Time-of-Flight Mass Spectrometry (GC-TOF-MS) represents an advancement in GC-MS technology. GC-TOF-MS provides high-speed data acquisition, which is particularly advantageous for comprehensive two-dimensional GC (GC×GC) analysis. This technique offers enhanced separation capacity, allowing for the resolution of complex mixtures of FAMEs, including isomers, in a single analytical run. srainstruments.comsepscience.com The combination of GC×GC with TOF-MS and Flame Ionization Detection (FID) can provide complementary data for improved speciation and quantification of fatty acids. srainstruments.comsepscience.com

A stable isotope dilution GC-MS method has been developed for the quantitative analysis of various hydroxyeicosatetraenoic acids (HETEs). This method involves converting the HETEs into their pentafluorobenzyl (PFB) esters, followed by purification and formation of trimethylsilyl (B98337) ethers. nih.gov This approach, using a short capillary column, minimizes thermal degradation and allows for sensitive detection in the femtomole range. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/LC-MS/MS/UHPLC-QE-Orbitrap MS)

Liquid chromatography-mass spectrometry (LC-MS) has emerged as a vital tool for the analysis of a wide range of lipids, including eicosanoids. nih.govsfrbm.org Unlike GC, LC can analyze underivatized fatty acids, which can simplify sample preparation. jfda-online.com However, LC-MS methods may sometimes exhibit lower selectivity and consume larger volumes of solvents compared to GC-MS. jfda-online.com

LC-MS/MS is a powerful technique for the quantification of eicosanoids in complex biological matrices like plasma, serum, and tissues. nih.govnih.gov This method offers high sensitivity and selectivity, enabling the detection of eicosanoids present at very low concentrations (pM to nM range). nih.gov The development of Multiple Reaction Monitoring (MRM) methods, based on specific precursor-to-product ion transitions, allows for the targeted and sensitive quantification of numerous eicosanoids in a single run. researchgate.netresearchgate.net

Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry, such as a Q-Exactive Orbitrap mass spectrometer (UHPLC-QE-Orbitrap MS), provides a powerful platform for comprehensive lipidomic analysis. nih.govbohrium.com This technology offers high mass accuracy and resolution, enabling the identification and quantification of a wide array of lipid species, including various fatty acids and their derivatives. researchgate.netbohrium.commdpi.com UHPLC systems allow for faster separations with higher resolution compared to conventional HPLC. nih.gov For instance, a UHPLC-QE-Orbitrap MS method has been developed for the accurate quantification of short-chain fatty acids in serum after derivatization. researchgate.net

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation of fatty acids and their isomers. nih.govresearchgate.net Reversed-phase HPLC is commonly used and has demonstrated the ability to separate positional isomers of triacylglycerols containing different fatty acids, including eicosapentaenoic acid. nih.gov The resolution of these isomers can be influenced by the mobile phase composition and the number of double bonds in the fatty acid residues. nih.gov

For the analysis of complex mixtures, such as those containing geometrical isomers, preparative HPLC on reversed-phase columns can be followed by techniques like silver nitrate (B79036) thin-layer chromatography for further isolation and identification. nih.gov Chiral HPLC methods have also been developed to separate enantiomers of triacylglycerols containing highly unsaturated fatty acids. scispace.com One of the key advantages of HPLC over GC is the ability to collect fractions of the separated compounds for further analysis. researchgate.net

Detection and Quantification Strategies

The choice of detector is as critical as the separation method for the accurate analysis of eicosatetraenoic acids. Different detectors offer varying levels of sensitivity, selectivity, and structural information.

Flame Ionization Detection (FID)

The Flame Ionization Detector (FID) is a robust and widely used detector in gas chromatography for the quantification of organic compounds, including FAMEs. srainstruments.comsepscience.commeasurlabs.com GC-FID is a common and often sufficient technique for determining the fatty acid profiles of various samples, such as food products. measurlabs.commdpi.com The detector works by pyrolyzing the compounds eluting from the GC column in a hydrogen-air flame, which produces ions that generate a current proportional to the amount of analyte.

While GC-FID is sensitive and provides accurate quantification over a wide linear range, it does not provide structural information for compound identification. jfda-online.comnih.gov Therefore, it is often used in conjunction with mass spectrometry or by comparing retention times with known standards. mdpi.com For complex samples, comprehensive two-dimensional GC with dual FID and TOF-MS detection can offer both robust quantification and confident identification. srainstruments.comsepscience.com

Mass Spectrometry Detection (MS/MS, MRM, SRM)

Mass spectrometry (MS) is a highly sensitive and specific detection method that provides structural information, making it invaluable for the analysis of complex biological samples. jfda-online.com When coupled with either GC or LC, MS allows for the confident identification of fatty acids and their derivatives.

Tandem Mass Spectrometry (MS/MS) significantly enhances the selectivity of the analysis. In MS/MS, a precursor ion corresponding to the analyte of interest is selected, fragmented, and the resulting product ions are detected. This process allows for the development of highly specific assays.

Multiple Reaction Monitoring (MRM) and Selected Reaction Monitoring (SRM) are powerful MS/MS scan modes used for targeted quantification. researchgate.netnih.gov These techniques monitor specific precursor-to-product ion transitions for each analyte. researchgate.net This high degree of specificity allows for the accurate quantification of low-abundance analytes, such as eicosanoids, even in complex biological matrices. nih.govshimadzu.com MRM-based methods have been developed to quantify hundreds of phospholipid species, including those containing arachidonic acid (20:4). shimadzu.com The development of these methods relies on the well-characterized fragmentation patterns of the target molecules. researchgate.net

The combination of UHPLC with SRM/MS has been shown to be a robust and sensitive method for profiling urinary eicosanoids, including various hydroxyeicosatetraenoic acids. nih.gov Furthermore, high-resolution MRM (MRMHR) methods, which generate a library of high-resolution fragmentation spectra, have been developed for targeted eicosanoid assays, providing even greater confidence in compound identification. researchgate.net

Interactive Data Table: Comparison of Analytical Techniques for Eicosatetraenoic Acid Analysis

TechniqueSeparation PrincipleDerivatizationDetectionKey Advantages
GC-MS Volatility and polarityRequired (FAMEs)Mass SpectrometryHigh resolution, established libraries for identification. jfda-online.com
GC-TOF-MS Volatility and polarityRequired (FAMEs)Time-of-Flight MSHigh-speed acquisition, suitable for GCxGC. srainstruments.comsepscience.com
LC-MS/MS PolarityNot always requiredTandem MSHigh sensitivity and selectivity for complex matrices. nih.govnih.gov
UHPLC-QE-Orbitrap MS PolarityNot always requiredHigh-Resolution MSHigh mass accuracy and resolution for comprehensive analysis. nih.govbohrium.com
HPLC PolarityCan be used with or withoutUV, other detectorsVersatile, allows for fraction collection. nih.govresearchgate.net
GC-FID Volatility and polarityRequired (FAMEs)Flame IonizationRobust, accurate quantification. measurlabs.commdpi.com

Isotope Dilution Mass Spectrometry using Stable Isotope-Labeled Standards

Isotope dilution mass spectrometry (ID-MS) stands as a gold standard for the quantitative analysis of eicosanoids due to its high precision and accuracy. nih.gov This technique involves the addition of a known quantity of a stable isotope-labeled analog of the target analyte, such as 6,10,14,18-eicosatetraenoic acid, to a sample at an early stage of the analytical process. nih.gov These labeled compounds, often containing deuterium (B1214612) (²H) or carbon-13 (¹³C), are chemically identical to the endogenous analyte but have a different mass. nih.govotsuka.co.jp

The use of these internal standards is critical as it corrects for the loss of analyte that may occur during sample extraction, purification, and derivatization. lipidmaps.org Since the stable isotope-labeled standard and the native analyte exhibit nearly identical chemical and physical properties, any loss during sample workup will affect both compounds to the same extent. nih.gov Consequently, the ratio of the endogenous analyte to the labeled standard remains constant.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is then used to measure the ratio of the unlabeled (endogenous) to the labeled (internal standard) analyte. creative-proteomics.commetwarebio.com This ratio is then used to accurately calculate the concentration of the endogenous compound in the original sample. For instance, ¹⁸O₂-labeled analogs have been successfully used as internal standards for the simultaneous measurement of various hydroxyeicosatetraenoic acids (HETEs). nih.govnih.gov The detection limits for these methods can reach the femtomole range, allowing for the quantification of trace amounts of these potent lipid mediators in complex biological matrices. nih.gov

Table 1: Examples of Stable Isotope-Labeled Standards for Eicosanoid Analysis

Stable Isotope-Labeled StandardApplicationReference
¹⁸O₂-labeled 12-HETEInternal standard for stereochemical analysis of 12-HETE nih.gov
Deuterated (d8) Arachidonic AcidInternal standard for fatty acid and eicosanoid profiling otsuka.co.jpmdpi.com
Deuterated (d4) Prostaglandin (B15479496) E₂Internal standard for prostaglandin analysis mdpi.com
Deuterated (d11) 14,15-EETInternal standard for epoxyeicosatrienoic acid analysis mdpi.com

Sample Preparation Techniques for Eicosatetraenoic Acids

The accurate analysis of eicosatetraenoic acids from biological samples necessitates meticulous sample preparation to remove interfering substances and concentrate the analytes of interest. caymanchem.com

Extraction Methods (e.g., Liquid-Liquid Extraction)

The initial step in sample preparation often involves the extraction of lipids from the biological matrix. caymanchem.com Common techniques include liquid-liquid extraction (LLE) and solid-phase extraction (SPE). nih.gov

Liquid-Liquid Extraction (LLE) takes advantage of the differential solubility of lipids in organic and aqueous phases. caymanchem.com A typical LLE protocol for eicosanoids involves the addition of an organic solvent, such as ethyl acetate (B1210297) or a mixture of isooctane (B107328) and ethyl acetate, to the acidified aqueous sample. After vigorous mixing and centrifugation, the lipids, including eicosatetraenoic acids, partition into the organic layer, which is then collected for further analysis. nih.gov While LLE can be highly efficient, it may also co-extract other endogenous impurities that could interfere with subsequent analyses. nih.gov An alternative, supported liquid extraction (SLE), is an automation-compatible version of LLE that has shown promise for the rapid extraction of eicosanoids from aqueous samples. researchgate.netsigmaaldrich.com

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of eicosanoids. caymanchem.com In a common reverse-phase SPE protocol, the sample is loaded onto a C18 cartridge. caymanchem.comnih.gov Polar impurities are washed away with an aqueous solvent, after which the eicosanoids are eluted with an organic solvent like methanol (B129727) or ethyl acetate. lipidmaps.orgnih.gov This method is effective at removing many contaminants and can be automated for high-throughput applications.

Derivatization Techniques (e.g., for GC-MS)

For analysis by gas chromatography-mass spectrometry (GC-MS), the non-volatile and thermally labile eicosatetraenoic acids must be chemically modified into more volatile and stable derivatives. mdpi.com This process, known as derivatization, is crucial for achieving good chromatographic separation and sensitive detection. theses.cz

A common derivatization strategy involves a two-step process. First, the carboxylic acid group is esterified, often to form a pentafluorobenzyl (PFB) ester. nih.govlipidmaps.org This is typically achieved by reacting the eicosanoid with PFB bromide in the presence of a base like N,N-diisopropylethylamine (DIPEA). theses.czlipidmaps.org The PFB esters are highly electronegative, which enhances their detection by electron capture negative chemical ionization (ECNCI)-MS, a very sensitive ionization technique. nih.gov

Second, any hydroxyl groups present on the eicosanoid are converted to trimethylsilyl (TMS) ethers by reacting with a silylating agent such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA). theses.czlipidmaps.org The resulting PFB ester/TMS ether derivatives are thermally stable and volatile, making them well-suited for GC-MS analysis. lipidmaps.org

Table 2: Common Derivatization Reagents for Eicosanoid Analysis by GC-MS

ReagentTarget Functional GroupPurposeReference
Pentafluorobenzyl (PFB) BromideCarboxylic AcidForms PFB ester for enhanced sensitivity in ECNCI-MS nih.govlipidmaps.orglipidmaps.org
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)Hydroxyl GroupForms TMS ether to increase volatility and thermal stability theses.czlipidmaps.org
N,N-Diisopropylethylamine (DIPEA)CatalystBase catalyst for PFB esterification lipidmaps.orgnih.gov

Lipidomics Approaches to Eicosatetraenoic Acid Profiling

Lipidomics aims to provide a comprehensive and quantitative description of the complete set of lipids (the lipidome) in a biological system. creative-proteomics.com Advances in mass spectrometry, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have revolutionized the field, enabling the high-throughput profiling of a wide array of lipid mediators, including various eicosatetraenoic acid isomers. metwarebio.comsciex.com

Targeted lipidomics approaches using LC-MS/MS are commonly employed for eicosanoid analysis. metwarebio.comnih.gov These methods offer high sensitivity and selectivity, allowing for the simultaneous quantification of numerous eicosanoids in a single analytical run. metwarebio.comnih.gov The use of multiple reaction monitoring (MRM) on a triple quadrupole mass spectrometer enhances the specificity of detection by monitoring a specific precursor-to-product ion transition for each analyte. mdpi.com

The development of ultra-performance liquid chromatography (UPLC) has further advanced eicosanoid profiling by providing rapid and efficient separation of structurally similar isomers. mdpi.comnih.gov When coupled with MS/MS, UPLC allows for the analysis of a large number of eicosanoids in a short timeframe, which is essential for large-scale clinical and biological studies. nih.gov These powerful lipidomics platforms have been instrumental in elucidating the complex roles of eicosanoids in health and disease. mdpi.com For instance, chiral lipidomics, which can distinguish between different stereoisomers of eicosanoids, is crucial for differentiating between enzymatic and non-enzymatic formation pathways. nih.govmdpi.com

Genetic Regulation of Eicosatetraenoic Acid Metabolism

Polymorphisms in Fatty Acid Desaturase (FADS) Genes and ELOVL Genes

The biosynthesis of long-chain polyunsaturated fatty acids from their 18-carbon precursors, linoleic acid (LA) and alpha-linolenic acid (ALA), involves a series of desaturation and elongation steps catalyzed by specific enzymes. nih.gov The key enzymes in this pathway are delta-6 desaturase (D6D) and delta-5 desaturase (D5D), encoded by the FADS2 and FADS1 genes, respectively. nih.gov These genes are located in a head-to-head arrangement within a cluster on chromosome 11. nih.gov Elongation steps are carried out by enzymes encoded by the ELOVL gene family, with ELOVL5 and ELOVL2 being particularly important for PUFA synthesis. nih.govnih.gov

Genetic variation within the FADS and ELOVL genes can significantly impact the efficiency of this metabolic pathway. The FADS gene cluster is highly polymorphic, with thousands of identified single nucleotide polymorphisms (SNPs). nih.gov These genetic variants can alter the activity of the desaturase enzymes, thereby affecting the rate of PUFA synthesis. romj.org For instance, eicosatetraenoic acid is converted to eicosapentaenoic acid (EPA) through the action of D5D, an enzyme encoded by FADS1. nih.gov Therefore, polymorphisms in FADS1 directly influence this conversion step.

GeneEnzyme EncodedFunction in PUFA Metabolism
FADS1 Delta-5 Desaturase (D5D)Introduces a double bond at the delta-5 position, converting Dihomo-γ-linolenic acid (DGLA) to Arachidonic acid (ARA) and Eicosatetraenoic acid (n-3) to Eicosapentaenoic acid (EPA). nih.gov
FADS2 Delta-6 Desaturase (D6D)Introduces a double bond at the delta-6 position, converting Linoleic acid (LA) to Gamma-linolenic acid (GLA) and Alpha-linolenic acid (ALA) to Stearidonic acid (SDA). This is a rate-limiting step. nih.govnih.gov
ELOVL2 Elongase 2Catalyzes the elongation of C20 and C22 PUFAs. nih.govnih.gov
ELOVL5 Elongase 5Catalyzes the elongation of C18 and C20 PUFAs. nih.govnih.gov

Impact of Genetic Variants on PUFA Levels in Tissues and Plasma

Polymorphisms in the FADS and ELOVL genes have a demonstrable impact on the levels of various PUFAs in plasma phospholipids (B1166683), erythrocytes, and other tissues. nih.govmdpi.com Genome-wide association studies have consistently shown strong links between SNPs in the FADS gene cluster and circulating concentrations of both n-6 and n-3 PUFAs. nih.gov

Specifically, minor (or rare) alleles of several FADS SNPs are generally associated with lower enzymatic activity. researchgate.net This leads to higher levels of precursor fatty acids (like LA and ALA) and lower levels of long-chain products such as Arachidonic acid (ARA) and Eicosapentaenoic acid (EPA). researchgate.net Consequently, the product-to-precursor ratios, which serve as indexes of desaturase activity (e.g., ARA/DGLA for D5D), are often lower in individuals carrying these minor alleles. nih.gov

The SNP rs174537 in the FADS1 gene is one of the most extensively studied variants. researchgate.net The minor allele (T) of this SNP is associated with lower levels of ARA and EPA and higher levels of their precursors. researchgate.net Similarly, other SNPs in the FADS cluster, such as rs174547, rs174556, and rs174561, show comparable associations, with carriers of the minor alleles exhibiting lower circulating levels of EPA and/or DHA. researchgate.net These SNPs are often in high linkage disequilibrium, meaning they are frequently inherited together. researchgate.net

Variants in ELOVL genes also influence PUFA profiles. For example, certain SNPs in ELOVL2 have been associated with the ratio of DHA to EPA, reflecting the efficiency of the final elongation and desaturation steps in DHA synthesis. nih.govnih.gov

Below is an interactive table summarizing the effects of key genetic variants.

SNPGeneAllele EffectImpact on PUFA Levels
rs174537 FADS1Minor allele (T)Lower levels of Arachidonic Acid (ARA) and Eicosapentaenoic Acid (EPA); higher levels of precursor fatty acids. researchgate.netnih.gov
rs174547 FADS1Minor alleleAssociated with lower concentrations of ω-3 PUFAs in blood plasma. romj.org
rs1535 FADS2Minor alleleInfluences ω-3 PUFA content in blood plasma. romj.org
rs953413 ELOVL2A-alleleAssociated with higher levels of Eicosapentaenoic Acid (EPA). nih.gov

Epigenetic Modulation of Fatty Acid Metabolism Genes

Beyond the fixed genetic sequence, epigenetic modifications provide a dynamic layer of regulation for genes involved in fatty acid metabolism. nih.gov DNA methylation, the addition of a methyl group to a cytosine base, is a key epigenetic mechanism that can alter gene expression without changing the DNA sequence itself. frontiersin.org This process is particularly important in gene promoter regions, where higher levels of methylation are typically associated with transcriptional repression, or reduced gene expression. nih.gov

Research has shown that the expression of FADS and ELOVL genes can be influenced by their methylation status. frontiersin.org For instance, the methylation levels in the promoter region of the FADS2 gene have been observed to be inversely correlated with FADS2 mRNA expression. nih.gov This suggests that epigenetic mechanisms can fine-tune the rate-limiting step of PUFA biosynthesis. nih.gov

Furthermore, environmental factors, especially diet, can induce changes in the DNA methylation patterns of these genes. Studies have demonstrated that supplementation with n-3 long-chain PUFAs or olive oil can alter the methylation status of specific CpG sites (locations where cytosine is followed by guanine) in the regulatory regions of FADS2 and ELOVL5. frontiersin.orgplos.org In one study involving renal patients, n-3 LCPUFA supplementation altered the methylation of CpG sites in both FADS2 and ELOVL5 in peripheral blood mononuclear cells. plos.org These findings suggest that dietary fatty acid intake may influence endogenous PUFA synthesis by modifying the epigenetic regulation of key metabolic genes. plos.org This interaction between nutrients and the epigenome highlights a mechanism for adaptive metabolic responses. nih.gov

Influence of Genetic Factors on Endogenous Lipid Metabolism

The genetic variations within the FADS and ELOVL gene clusters extend their influence beyond just PUFA profiles to affect broader aspects of endogenous lipid metabolism and are associated with a range of metabolic diseases. romj.org The balance between n-6 and n-3 PUFAs and their metabolites is crucial for regulating inflammation, cell signaling, and membrane fluidity, all of which are central to metabolic health. romj.orgmdpi.com

Polymorphisms in FADS genes that lead to altered desaturase activity can shift this balance. For example, variants associated with lower FADS1 activity can decrease the production of ARA, a precursor to pro-inflammatory eicosanoids, while also affecting levels of anti-inflammatory EPA-derived mediators. romj.org This genetically determined metabolic profile has been linked to an increased risk for several chronic conditions.

Studies have found significant associations between FADS SNPs and disorders such as cardiovascular disease, type 2 diabetes, obesity, and non-alcoholic fatty liver disease. romj.orgromj.org For instance, the FADS1 SNP rs174547 has been linked to the development of metabolic syndrome and type 2 diabetes. romj.org Individuals with genotypes corresponding to lower PUFA synthesis efficiency may exhibit higher levels of triglycerides and fasting insulin (B600854), and increased insulin resistance. frontiersin.org The genetic regulation of endogenous lipid synthesis is a critical factor in understanding why individuals may respond differently to dietary interventions and why some populations have a higher prevalence of metabolic disorders. nih.govromj.org

Comparative Biochemistry and Evolutionary Aspects

Eicosatetraenoic Acid Metabolism Across Different Species

Eicosatetraenoic acids (ETAs) are polyunsaturated fatty acids that play crucial roles in a variety of biological processes. While mammals, including humans, cannot synthesize omega-3 and omega-6 fatty acids de novo, they can metabolize them from dietary precursors. wikipedia.orgnih.gov The metabolism of these fatty acids, particularly the conversion of linoleic acid (LA) and alpha-linolenic acid (ALA) into longer-chain fatty acids like arachidonic acid (AA) and eicosapentaenoic acid (EPA), varies across different species.

In most mammals, 6,10,14,18-eicosatetraenoic acid, also known as arachidonic acid (AA), is an essential fatty acid primarily derived from dietary linoleic acid. atamanchemicals.com It is a key precursor for the biosynthesis of eicosanoids, which are signaling molecules involved in inflammation, immunity, and other physiological processes. wikipedia.orgsemanticscholar.org The conversion of LA to AA involves a series of desaturation and elongation reactions.

However, the metabolic capabilities can differ significantly. For instance, some carnivorous animals have a limited ability to synthesize AA from LA and therefore require a direct dietary source of AA. In contrast, many herbivores can efficiently convert plant-derived LA into AA.

The metabolism of another isomer, ω-3 eicosatetraenoic acid (ETA), an intermediate in the biosynthesis of EPA, also shows species-specific variations. mdpi.com This fatty acid is produced from the desaturation of dihomo-gamma-linolenic acid (DGLA) by the delta-17 desaturase enzyme. mdpi.com The efficiency of this conversion and the subsequent metabolism to EPA can be influenced by diet and the specific enzymatic machinery present in the organism. mdpi.com

In porcine polymorphonuclear leukocytes, 12(S)-hydroxy-5,8,10,14-eicosatetraenoic acid (12-HETE) is metabolized through a reductase pathway, similar to the metabolism of leukotriene B4 (LTB4). nih.gov This indicates a shared metabolic pathway for these structurally related compounds in these specific cells. nih.gov

Presence and Metabolism in Microorganisms (e.g., Algae, Fungi, Yeast)

Microorganisms such as algae, fungi, and yeast are significant producers of various polyunsaturated fatty acids, including eicosatetraenoic acids. These organisms possess the necessary enzymatic pathways to synthesize these compounds de novo.

Algae: Marine microalgae are a primary source of long-chain omega-3 fatty acids like EPA and docosahexaenoic acid (DHA). aocs.orgfrontiersin.org Some species are also capable of producing arachidonic acid. The oxylipin pathways in macroalgae are well-established, where they can metabolize both C18 and C20 polyunsaturated fatty acids through the action of lipoxygenases (LOX) at various positions. mdpi.com

Fungi: The oleaginous filamentous fungus Mucor circinelloides is known for its ability to produce γ-linolenic acid (GLA). mdpi.com While this fungus lacks the enzymes to synthesize C20 polyunsaturated fatty acids naturally, it has been genetically engineered to produce ω-3 eicosatetraenoic acid (ETA) by introducing a delta-17 desaturase gene. mdpi.com This demonstrates the potential of fungi as platforms for producing specific fatty acids.

Yeast: The oleaginous yeast Yarrowia lipolytica is another microorganism that has been metabolically engineered to produce significant quantities of EPA. aocs.orgnih.gov Wild-type Y. lipolytica can produce linoleic acid but not omega-3 fatty acids. nih.gov By introducing the necessary desaturase and elongase enzymes, researchers have successfully created strains capable of high-level EPA production. aocs.orgnih.gov This yeast's metabolism is well-suited for fatty acid production due to a high flux through the pentose (B10789219) phosphate (B84403) pathway, which generates the necessary cofactor NADPH. nih.gov

MicroorganismNotable Eicosatetraenoic Acid-Related Metabolism
Mucor circinelloides (Fungus)Genetically engineered to produce ω-3 eicosatetraenoic acid (ETA) by introducing a delta-17 desaturase. mdpi.com
Yarrowia lipolytica (Yeast)Metabolically engineered to produce high levels of eicosapentaenoic acid (EPA) from precursor fatty acids. aocs.orgnih.gov
MacroalgaePossess lipoxygenase (LOX) enzymes that can metabolize C20 polyunsaturated fatty acids at multiple positions to form various oxylipins. mdpi.com

Enzymatic Diversification of Eicosanoid Pathways in Different Organisms

The biosynthesis of eicosanoids from arachidonic acid is initiated by three main classes of enzymes: cyclooxygenases (COXs), lipoxygenases (LOXs), and cytochrome P450 (CYP) monooxygenases. nih.govnih.gov The diversification of these enzymatic pathways across different organisms leads to a wide array of bioactive eicosanoids with varied functions.

Cyclooxygenases (COXs): COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins (B1171923), prostacyclins, and thromboxanes. wikipedia.org These enzymes are found in a wide range of animals, from insects to mammals. scielo.br The specific types and expression patterns of COX enzymes can vary between species and tissues, leading to different profiles of prostanoid production.

Lipoxygenases (LOXs): LOX enzymes introduce oxygen at specific positions on the fatty acid chain. In mammals, 5-LOX, 12-LOX, and 15-LOX are the primary enzymes, leading to the production of leukotrienes, lipoxins, and other hydroxyeicosatetraenoic acids (HETEs). nih.gov The regiospecificity of these enzymes is a key factor in the functional diversity of the resulting eicosanoids. nih.gov In contrast, macroalgae possess a broader range of LOX enzymes that can oxygenate arachidonic acid at positions C-5, C-8, C-12, and C-15. mdpi.com

Cytochrome P450 (CYP) Monooxygenases: This large family of enzymes catalyzes the formation of epoxyeicosatrienoic acids (EETs) and various HETEs. nih.gov These enzymes are widely distributed in nature, from plants and insects to animals. nih.gov The specific CYP isoforms present in an organism determine the types of eicosanoids produced.

The evolutionary recruitment of these eicosanoid pathways has led to their involvement in a vast array of biological roles, from inflammation and immunity in mammals to developmental processes in insects. scielo.br

Enzyme FamilyPrimary Products from Arachidonic AcidKey Diversification Aspects
Cyclooxygenases (COXs)Prostaglandins, Prostacyclins, Thromboxanes wikipedia.orgVariations in COX-1 and COX-2 expression across species and tissues. nih.gov
Lipoxygenases (LOXs)Leukotrienes, Lipoxins, Hydroxyeicosatetraenoic acids (HETEs) nih.govDifferences in regiospecificity (e.g., 5-LOX, 12-LOX, 15-LOX in mammals vs. a broader range in macroalgae). mdpi.comnih.gov
Cytochrome P450 (CYP)Epoxyeicosatrienoic acids (EETs), HETEs nih.govWide distribution and diversification of CYP isoforms across different kingdoms of life. nih.gov

Essential Fatty Acid Status Across Mammalian Species

Essential fatty acids (EFAs) are those that cannot be synthesized by an organism and must be obtained from the diet. For most mammals, linoleic acid (an omega-6 fatty acid) and alpha-linolenic acid (an omega-3 fatty acid) are considered essential. wikipedia.orgveterinary-practice.com These precursors can then be metabolized to longer-chain polyunsaturated fatty acids.

Arachidonic acid is considered an essential fatty acid for most mammals, as it is crucial for numerous biological functions. atamanchemicals.com However, the degree to which different mammalian species can synthesize arachidonic acid from linoleic acid varies. This variability in metabolic capacity influences the dietary requirements for arachidonic acid.

For example, domestic dogs can synthesize arachidonic acid from linoleic acid, but the efficiency of this conversion can be a limiting factor. Therefore, dietary supplementation with sources rich in arachidonic acid or its precursors can be beneficial, particularly for skin and coat health. veterinary-practice.com The optimal dietary ratio of omega-6 to omega-3 fatty acids for dogs is considered to be around 5:1. veterinary-practice.com

In humans, while the body can convert LA to AA, the efficiency of this process can be influenced by genetic factors and diet. oregonstate.edu Similarly, the conversion of ALA to the longer-chain omega-3 fatty acids EPA and DHA is relatively inefficient, making dietary intake of these fatty acids important. oregonstate.edu

The essential fatty acid status can also be impacted by an organism's life stage and physiological condition. For instance, the demand for arachidonic acid and DHA is particularly high during fetal and neonatal development for brain and retinal function. oregonstate.edu

Ultimately, the essentiality of a particular fatty acid for a given mammalian species depends on its endogenous synthetic capacity versus its physiological requirements.

Future Research Directions

Elucidation of Unknown Functions and Pathways

A primary direction for future research is the fundamental elucidation of the biological roles and metabolic pathways associated with lesser-known ETA isomers like 6,10,14,18-eicosatetraenoic acid. While the functions of arachidonic acid-derived eicosanoids in inflammation, immunity, and cardiovascular physiology are well-documented, the activities of other ETAs remain largely unknown. numberanalytics.comatamanchemicals.com These isomers could act as substrates for the primary eicosanoid-synthesizing enzymes, leading to novel bioactive lipids, or they might possess intrinsic signaling activity. atamanchemicals.com

Research will likely focus on identifying whether isomers like 6,10,14,18-ETA are present in biological systems and under what conditions their levels might change. It is plausible that these non-canonical ETAs participate in physiological and pathophysiological processes, potentially as modulators of the inflammatory response or as cell-cell signaling molecules. wikipedia.org Furthermore, the concept of transcellular biosynthesis, where an intermediate produced by one cell is passed to another for further processing, offers a mechanism by which novel and complex eicosanoids could be generated from these unusual precursors. nih.gov Investigating these potential functions and pathways is critical to expanding our understanding of lipid-based signaling.

Discovery and Characterization of Novel Eicosatetraenoic Acid Isomers and Metabolites

The ongoing discovery and characterization of new ETA isomers and their downstream metabolites is a key research frontier. The metabolism of arachidonic acid by cyclooxygenase (COX), lipoxygenase (LOX), and cytochrome P450 (CYP) enzyme systems generates a plethora of bioactive molecules, including prostaglandins (B1171923), thromboxanes, leukotrienes, and hydroxyeicosatetraenoic acids (HETEs). wikipedia.orgnih.gov It is conceivable that an isomer such as this compound could also be a substrate for these enzymatic pathways, yielding entirely new classes of eicosanoids with unique biological activities.

For instance, studies have identified novel metabolites from other arachidonic acid isomers, such as 16(R)-HETE and 20-HETE, which are formed via cytochrome P450 activity in human polymorphonuclear leukocytes. wikipedia.org Similarly, various HETEs, oxoeicosatetraenoic acids (oxo-ETEs), and epoxyeicosatetraenoic acids (EETs) are known to be derived from different ETAs. nih.govacs.org Future research will employ advanced analytical techniques, particularly mass spectrometry-based lipidomics, to search for and identify novel metabolites derived from non-canonical ETAs in various tissues and cell types. nih.gov The characterization of these new molecules is the first step toward understanding their potential physiological relevance.

Advanced Structural Biology of Eicosanoid-Related Enzymes

Understanding the molecular basis of how enzymes in the eicosanoid pathways interact with different ETA isomers requires advanced structural biology techniques. The three-dimensional structures of key enzymes like COX-1, COX-2, and various lipoxygenases have provided invaluable insights into how they bind and process arachidonic acid with high specificity. nih.govacs.org However, how these enzymes accommodate or are inhibited by other isomers is not well understood.

Future research will increasingly utilize high-resolution methods like cryo-electron microscopy (cryo-EM) and X-ray crystallography to solve the structures of these enzymes complexed with non-canonical substrates like this compound. nih.govbham.ac.uk These structural studies can reveal the precise atomic interactions within the enzyme's active site, explaining why certain isomers are better substrates than others and how the positioning of double bonds influences the type of product formed. nih.gov Such knowledge is fundamental for predicting the metabolic fate of newly discovered ETAs and for designing specific molecular probes to study their pathways.

Development of Targeted Modulators for Eicosanoid Pathways (Excluding Therapeutic Applications)

To probe the function of novel eicosanoid pathways, the development of targeted chemical modulators is essential. This research area focuses on creating molecules that can selectively inhibit or activate the enzymes and receptors involved in the metabolism of specific ETA isomers, without an immediate goal of therapeutic use. numberanalytics.com The development of novel inhibitors for enzymes like COX, LOX, and various synthases allows researchers to dissect the biological roles of their metabolic products. nih.govnih.gov

A promising avenue is the design of allosteric modulators. Unlike traditional inhibitors that bind to the enzyme's active site, allosteric modulators bind to a different site, changing the enzyme's shape and altering its activity. wikipedia.org This can offer a higher degree of specificity, allowing for the fine-tuning of a particular metabolic pathway. For example, allosteric modulation of prostaglandin (B15479496) receptors has been demonstrated as a mechanism for controlling their signaling output. Developing such precise tools will be crucial for studying the specific pathways of isomers like this compound, distinguishing their effects from those of the more abundant arachidonic acid.

Integration of Multi-Omics Data for Comprehensive Understanding of Eicosatetraenoic Acid Biology

A comprehensive understanding of the biology of rare ETAs like this compound will necessitate the integration of multiple "omics" technologies. A systems biology approach, combining lipidomics, genomics, transcriptomics, and proteomics, can provide a holistic view of how these lipids are synthesized, metabolized, and function within a biological system.

Lipidomics can identify and quantify the presence of novel ETAs and their metabolites in cells or tissues. Transcriptomics and proteomics can then reveal the expression levels of the genes and proteins for the enzymes potentially involved in their metabolism, such as specific COX, LOX, or CYP isoforms. By integrating these datasets, researchers can build comprehensive models of these novel pathways and generate hypotheses about their regulation and function. This multi-omics approach is particularly powerful for studying low-abundance molecules that might be missed by more targeted methods and is essential for placing the biology of newly discovered eicosanoids into the broader context of cellular metabolism and signaling.

Q & A

Q. How to design a study investigating ETA’s role in neurodevelopment?

  • Methodological Answer : Use neuroprogenitor cell lines (e.g., SH-SY5Y) differentiated with retinoic acid. Supplement media with ETA (10–50 µM) and assess neurite outgrowth via high-content imaging. Pair with lipid raft isolation and proteomics to identify ETA-associated signaling complexes (e.g., BDNF/TrkB) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.